Zometapine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
51022-73-2 |
|---|---|
Molecular Formula |
C14H15ClN4 |
Molecular Weight |
274.75 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-pyrazolo[5,4-e][1,4]diazepine |
InChI |
InChI=1S/C14H15ClN4/c1-9-12-13(10-4-3-5-11(15)8-10)16-6-7-17-14(12)19(2)18-9/h3-5,8,17H,6-7H2,1-2H3 |
InChI Key |
YCWROMXNZZIJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=NCCN2)C3=CC(=CC=C3)Cl)C |
Synonyms |
4-(3-chlorophenyl)-1,6,7,8-tetrahydro-1,3-dimethylpyrazolo(3,4-e)(1,4)diazepine CI 781 CI-781 zometapine |
Origin of Product |
United States |
Foundational & Exploratory
Zometapine: An Antidepressant with an Enigmatic Mechanism of Action
Zometapine (CI-781) , a pyrazolodiazepine derivative, emerged in preclinical and clinical studies as a potentially effective antidepressant with a structural framework distinct from existing therapeutic classes.[1][2][3] Despite early promising results in animal models of depression, its development was discontinued, leaving its precise mechanism of action not fully elucidated and detailed pharmacological data sparse in the public domain. This guide synthesizes the available information on this compound and places it within the broader context of antidepressant pharmacology.
Preclinical Evidence of Antidepressant-Like Activity
An early study demonstrated that chronic administration of this compound to rats subjected to chronic stress effectively reversed behavioral deficits, a key indicator of antidepressant potential.[1] This effect was dose-dependent and was corroborated by the normalization of stress-induced elevations in corticosterone, a hormonal marker of stress.[1] These findings suggested that this compound's therapeutic effects might be mediated through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system implicated in the pathophysiology of depression.
Unraveling the Pharmacological Profile: A Scientific Dead End
Despite its demonstrated efficacy in animal models, the specific molecular targets of this compound remain largely undisclosed in publicly accessible scientific literature. Its "unusual pharmacological profile," as noted in early research, distinguishes it from typical antidepressants that primarily act on monoamine systems. Extensive searches for its binding affinities at common antidepressant targets, such as serotonin, norepinephrine, and dopamine transporters and receptors, have not yielded specific quantitative data like Ki or IC50 values. Similarly, information regarding its potential effects on monoamine oxidase (MAO) enzymes is unavailable.
This lack of detailed data prevents the construction of a comprehensive signaling pathway diagram or a quantitative summary of its binding profile, which are crucial for a deep understanding of its mechanism of action.
General Principles of Antidepressant Action: A Framework for Understanding
While the specifics of this compound are elusive, its investigation occurred within a broader understanding of the neurobiology of depression and the mechanisms of antidepressant drugs. The predominant theory has been the monoamine hypothesis, which posits that depression is related to a deficiency in the brain of neurotransmitters like serotonin, norepinephrine, and dopamine.
Most established antidepressants modulate these systems through several key mechanisms:
-
Reuptake Inhibition: Many antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), block the reabsorption of these neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.
-
Receptor Antagonism/Agonism: Some antidepressants directly interact with neurotransmitter receptors, either blocking them (antagonism) or activating them (agonism) to modulate neuronal signaling.
-
Enzyme Inhibition: Monoamine Oxidase Inhibitors (MAOIs) prevent the breakdown of monoamine neurotransmitters by inhibiting the MAO enzyme, leading to increased neurotransmitter levels.
The following diagram illustrates the general mechanism of a serotonin and norepinephrine reuptake inhibitor.
General mechanism of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
Experimental Approaches to Elucidate Antidepressant Mechanisms
To characterize the mechanism of action of a novel antidepressant like this compound, a series of standard experimental protocols are typically employed:
In Vitro Assays
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Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for a wide range of receptors and transporters. The process involves:
-
Preparation of cell membranes expressing the target receptor or transporter.
-
Incubation of the membranes with a radiolabeled ligand that is known to bind to the target.
-
Addition of varying concentrations of the test compound (e.g., this compound).
-
Measurement of the displacement of the radioligand by the test compound to calculate the binding affinity (Ki).
-
-
Neurotransmitter Uptake Assays: These experiments assess the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter. The general workflow is as follows:
-
Preparation of synaptosomes (isolated nerve terminals) or cultured cells expressing the transporter of interest (e.g., SERT, NET).
-
Pre-incubation with the test compound.
-
Addition of a radiolabeled neurotransmitter (e.g., 3H-serotonin).
-
Measurement of the amount of radioactivity taken up by the synaptosomes or cells to determine the inhibitory potency (IC50).
-
The following diagram outlines a typical workflow for an in vitro binding assay.
Workflow for a radioligand binding assay.
In Vivo Models
-
Forced Swim Test and Tail Suspension Test: These are common behavioral screening tests in rodents to assess antidepressant-like activity. A reduction in immobility time in these tests is indicative of a potential antidepressant effect.
-
Chronic Stress Models: As was done for this compound, these models, such as chronic unpredictable stress or social defeat stress, aim to induce a depressive-like state in animals to evaluate the therapeutic efficacy of a compound over a longer duration.
Conclusion
This compound represents an intriguing but ultimately undeveloped chapter in the history of antidepressant research. Its unique pyrazolodiazepine structure and promising early preclinical data hinted at a novel mechanism for treating depression. However, the discontinuation of its development has left a significant gap in our understanding of its pharmacological properties. While the precise details of its mechanism of action remain obscure, the principles and experimental methodologies used to characterize other antidepressants provide a framework through which we can appreciate the scientific journey of such compounds. Further research, should any proprietary data become available, would be necessary to fully illuminate the therapeutic potential and molecular workings of this compound.
References
- 1. C781, a β-Arrestin Biased Antagonist at Protease-Activated Receptor-2 (PAR2), Displays in vivo Efficacy Against Protease-Induced Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Zometapine (CAS Number: 51022-73-2): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Zometapine (also known as CI-781) is limited. This document summarizes the accessible data and provides general context where specific details for this compound are unavailable.
Introduction
This compound is a pyrazolodiazepine derivative that has been investigated for its antidepressant properties.[1] Structurally distinct from typical antidepressant classes, it represents a unique chemical scaffold. This guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, pharmacological profile from preclinical studies, and general methodologies relevant to its synthesis and analysis.
Chemical and Physical Properties
Detailed experimental data on the physical properties of this compound are not widely published. The following table summarizes available information and notes where data is currently unavailable.
| Property | Value | Source |
| CAS Number | 51022-73-2 | [2][3][4][5] |
| Molecular Formula | C₁₄H₁₅ClN₄ | |
| Molar Mass | 274.75 g/mol | |
| IUPAC Name | 4-(3-chlorophenyl)-1,3-dimethyl-6,7-dihydro-2H-pyrazolo[3,4-e]diazepine | Wikipedia |
| Synonyms | CI-781, Zometapin | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| pKa | Not Available | |
| Solubility | Soluble in DMSO | AOBIOUS |
| Appearance | Not Available |
Pharmacological Properties
The primary pharmacological investigation of this compound was reported in a 1984 study using an animal model of depression. The findings from this preclinical study are summarized below.
| Assay | Species | Effect |
| Chronic Stress Model | Rat | Reversed behavioral depression |
| Acute Noise Exposure | Rat | Drug-induced reversal of behavioral depression was dose-related |
| Defecation in Open Field | Rat | Reversal of stress-induced increase in defecation |
| Basal Corticosterone Levels | Rat | Partial normalization of elevated levels |
Experimental Protocol: Animal Model of Depression
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Subjects: Male rats of an inbred strain.
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Stress Induction: Chronic exposure to a variety of unpredictable stressors.
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Drug Administration: this compound was administered over a period of three weeks. The specific doses investigated were not detailed in the abstract.
-
Behavioral Assessment: The study utilized a behavioral test to assess depression-like states, which was reversed by the drug treatment. A second measure of defecation was also used to confirm the reversal.
-
Hormonal Analysis: Basal corticosterone levels were measured to assess the drug's effect on the hypothalamic-pituitary-adrenal (HPA) axis.
Mechanism of Action (Hypothesized)
The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. As a novel antidepressant, its activity may involve modulation of various neurotransmitter systems. The diagram below illustrates potential signaling pathways that are common targets for antidepressant drugs. It is important to note that this is a generalized representation and the specific pathway(s) affected by this compound are unknown.
Experimental Workflows
General Synthetic Approach for Pyrazolodiazepines
While the specific synthetic route for this compound is not publicly available, a general workflow for the synthesis of a pyrazolodiazepine core structure is presented below. This is a representative pathway and may not reflect the actual synthesis of this compound.
Preclinical Antidepressant Screening Workflow
The following flowchart illustrates a typical workflow for the preclinical screening of a novel antidepressant candidate.
Analytical Methods
Specific analytical methods for the quantification of this compound in biological matrices or pharmaceutical formulations are not described in the available literature. The development and validation of such methods would be a critical step in its preclinical and potential clinical development. A generalized workflow for this process is outlined below.
Toxicology
No public data on the toxicology or safety pharmacology of this compound is available. Standard preclinical toxicology assessments would be required to characterize its safety profile.
Clinical Trials
A search of clinical trial registries did not yield any results for clinical studies involving this compound.
Conclusion
This compound is a pyrazolodiazepine derivative with demonstrated antidepressant-like effects in a preclinical model of depression. However, a significant gap in publicly available data exists regarding its physicochemical properties, detailed pharmacology, mechanism of action, synthesis, analytical methods, and safety profile. Further research would be necessary to fully characterize this compound for any potential therapeutic application. The information and generalized workflows provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals interested in this compound and related novel antidepressant compounds.
References
Zometapine: A Review of Preclinical Data in Depression Models
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical data for zometapine in depression models. A comprehensive search has revealed a scarcity of detailed quantitative data, with the primary source being a study from 1984. Therefore, this guide focuses on the qualitative findings and methodologies described in the available literature.
Introduction
This compound (CI-781) is a pyrazolodiazepine derivative that was investigated for its antidepressant properties. Structurally distinct from tricyclic antidepressants and monoamine oxidase inhibitors prevalent at the time of its initial investigation, this compound presented a novel pharmacological profile. Preclinical studies in the 1980s suggested its potential as an effective antidepressant agent, warranting a closer examination of its activity in established animal models of depression. This technical guide provides an in-depth overview of the available preclinical data for this compound, with a focus on its effects in a chronic stress model of depression.
Behavioral and Physiological Effects in a Chronic Stress Model
The primary preclinical evidence for this compound's antidepressant-like activity comes from a study utilizing a chronic stress model in rats. This model is designed to induce a state of behavioral depression, analogous to symptoms observed in human depressive disorders.
Experimental Protocol
The methodology employed in the key preclinical study on this compound can be summarized as follows:
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Animal Model: Male rats were used as the subjects for the study.
-
Induction of Depression: A state of behavioral depression was induced through chronic exposure to a series of stressors.
-
Drug Administration: Following the stress period, this compound was administered to the animals.
-
Behavioral Assessment: The antidepressant effects of this compound were evaluated by observing the reversal of a "behavioral depression." A key feature of the assessment was the activation of the rats by acute noise exposure during the behavioral testing phase.
-
Physiological Assessment: The study also included the measurement of basal corticosterone levels, a key hormone in the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression.
Summary of Findings
The administration of this compound in the chronic stress model yielded the following key results:
-
Reversal of Behavioral Depression: this compound was found to selectively reverse the behavioral depression induced by chronic stress. This effect was reported to be dose-related, indicating a pharmacological response.
-
Confirmation of Antidepressant-like Effects: The reversal of the depressive state was corroborated by a second behavioral measure, defecation, which is often used as an indicator of emotionality or stress in rodents.
-
Normalization of HPA Axis Activity: The study reported a partial normalization of elevated basal corticosterone levels in the stressed rats following this compound treatment. This finding suggests that this compound may exert its antidepressant-like effects, at least in part, by modulating the HPA axis.
Due to the limited publicly available data, a detailed quantitative summary of these findings in tabular format cannot be provided.
Mechanism of Action: An Unresolved Picture
The precise mechanism of action of this compound as an antidepressant has not been fully elucidated in the available literature.
Receptor Binding Profile, Monoamine Reuptake, and MAO Inhibition
A comprehensive search of scientific databases did not yield any specific quantitative data regarding this compound's binding affinities for key neurotransmitter receptors (e.g., serotonin, dopamine, norepinephrine receptors), its potential to inhibit monoamine reuptake transporters (SERT, NET, DAT), or its activity on monoamine oxidase (MAO-A or MAO-B). This lack of data prevents a detailed analysis of its pharmacological profile and a direct comparison with other classes of antidepressants.
Hypothesized Signaling Pathway: HPA Axis Modulation
The observation that this compound partially normalized elevated corticosterone levels suggests an interaction with the HPA axis. Chronic stress is known to lead to hyperactivation of the HPA axis, resulting in sustained high levels of glucocorticoids like corticosterone. This dysregulation is considered a key pathophysiological component of depression. Antidepressant treatments are often associated with the normalization of HPA axis function.
The diagram below illustrates a generalized pathway of HPA axis dysregulation in depression and a potential point of intervention for an antidepressant. It is important to note that this is a hypothetical representation and not based on specific molecular data for this compound.
Pharmacokinetic Data
Detailed pharmacokinetic studies of this compound in the context of preclinical depression models, including parameters such as brain and plasma concentrations, half-life, and metabolism, are not available in the reviewed literature.
Conclusion
The available preclinical data, primarily from a study conducted in 1984, suggest that this compound possesses antidepressant-like properties in a chronic stress model in rats. The observed reversal of behavioral depression and the partial normalization of corticosterone levels point towards a potential therapeutic effect. However, the lack of quantitative data and the absence of a defined mechanism of action, including its receptor binding profile and effects on monoamine systems, represent significant gaps in our understanding of this compound. Further research would be necessary to fully characterize the preclinical antidepressant profile of this compound and to elucidate its molecular targets and signaling pathways.
Zometapine's Preclinical Efficacy in Rodent Stress Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zometapine (CI-781) is a pyrazolodiazepine derivative with a unique chemical structure that sets it apart from traditional antidepressant drug classes.[1] Early preclinical research in the 1980s suggested its potential as a novel antidepressant. This technical guide provides an in-depth overview of the available in vivo efficacy data of this compound in rodent models of stress. Due to the limited availability of recent research and the inaccessibility of full-text versions of older key studies, this guide synthesizes the obtainable information and provides a framework for understanding this compound's preclinical profile. This document outlines the experimental methodologies for relevant rodent stress models and discusses the potential signaling pathways involved in its mechanism of action, based on the broader understanding of antidepressant pharmacology.
Data Presentation: In Vivo Efficacy of this compound
Quantitative data from in vivo studies on this compound is sparse in the readily available scientific literature. The primary study identified is a 1984 publication by Katz, which indicates a dose-related efficacy of this compound in a chronic stress model in rats. The abstract of this study notes a reversal of behavioral depression and normalization of corticosterone levels. However, without access to the full study, specific quantitative data for inclusion in comparative tables is unavailable. The following tables are presented as templates to illustrate how such data would be structured.
Table 1: Effect of this compound on Behavioral Deficits in a Chronic Stress Model in Rats
| Treatment Group | Dose (mg/kg) | Behavioral Endpoint (e.g., Open Field Activity) | % Reversal of Deficit | p-value vs. Stressed Control |
| Vehicle Control | N/A | Data Not Available | N/A | N/A |
| Stressed + Vehicle | N/A | Data Not Available | 0% | N/A |
| Stressed + this compound | Low Dose | Data Not Available | Data Not Available | Data Not Available |
| Stressed + this compound | Mid Dose | Data Not Available | Data Not Available | Data Not Available |
| Stressed + this compound | High Dose | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effect of this compound on Physiological Markers in a Chronic Stress Model in Rats
| Treatment Group | Dose (mg/kg) | Biomarker (e.g., Plasma Corticosterone) | % Normalization | p-value vs. Stressed Control |
| Vehicle Control | N/A | Data Not Available | N/A | N/A |
| Stressed + Vehicle | N/A | Data Not Available | 0% | N/A |
| Stressed + this compound | Dose from behavioral study | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the specific studies involving this compound are not fully accessible. However, this section outlines the standard methodologies for the key rodent stress models relevant to the preclinical assessment of antidepressants.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a widely used paradigm to induce a state of anhedonia and other depression-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6) are typically used.
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Housing: Animals are singly housed to increase their vulnerability to stress.
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Stress Protocol: A varied sequence of mild stressors is applied over several weeks (typically 3-8 weeks). Examples of stressors include:
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Stroboscopic illumination
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Tilted cage (45°)
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Overnight illumination
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Food or water deprivation (for a limited duration)
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Soiled cage bedding
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Predator sounds or smells
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Forced swimming in cool water
-
-
Behavioral Endpoints:
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Sucrose Preference Test: To assess anhedonia, the preference for a sweetened solution over water is measured. A significant decrease in sucrose preference in the stressed group is indicative of a depressive-like state.
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Forced Swim Test: To measure behavioral despair, the duration of immobility in an inescapable water cylinder is recorded.
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Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
-
Physiological Endpoints:
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Corticosterone Levels: Blood samples are collected to measure circulating levels of the stress hormone corticosterone. Chronic stress typically leads to elevated basal corticosterone levels.
-
Forced Swim Test (FST)
The FST is a common screening tool for antidepressants, based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant treatment is expected to reduce this immobility time.
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Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
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Procedure:
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Pre-test (for rats): On the first day, rats are placed in the water for 15 minutes.
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Test: 24 hours after the pre-test, animals are administered the test compound (e.g., this compound) or vehicle. After a specified pre-treatment time, they are placed back in the water for a 5-minute session. For mice, a single 6-minute session is common without a pre-test.
-
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Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.
Social Defeat Stress Model
This model induces depression- and anxiety-like behaviors by exposing a test animal to repeated social subordination by a larger, more aggressive conspecific.
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Animals: Typically, a smaller male mouse (e.g., C57BL/6) is introduced into the home cage of a larger, aggressive male mouse (e.g., CD-1).
-
Procedure:
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Defeat Sessions: The test mouse is subjected to a short period of physical defeat by the resident aggressor.
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Sensory Contact: Following the physical interaction, the two animals are housed in the same cage but separated by a perforated divider, allowing for continuous sensory (visual, olfactory) but not physical contact. This is repeated for a set number of days (e.g., 10 days).
-
-
Behavioral Endpoints:
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Social Interaction Test: The preference of the test mouse to interact with a novel, non-threatening mouse versus an empty enclosure is measured. Socially defeated mice typically show reduced social interaction.
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Sucrose Preference Test: To assess anhedonia.
-
-
Physiological Endpoints:
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Changes in body weight and corticosterone levels are often monitored.
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Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action for this compound is not well-delineated in the available literature. It is identified as a pyrazolodiazepine, a structural class not directly related to other major antidepressant classes.[1] Without specific receptor binding or neurotransmitter reuptake data for this compound, a definitive signaling pathway cannot be constructed.
However, a generalized overview of signaling pathways implicated in the action of many antidepressants can provide a hypothetical framework. Antidepressants often modulate monoaminergic systems (serotonin, norepinephrine, and dopamine), leading to downstream changes in intracellular signaling cascades that regulate neuroplasticity and neuronal survival.
Below is a diagram illustrating a generalized signaling pathway for antidepressants that enhance monoamine neurotransmission.
Caption: Generalized antidepressant signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating a novel compound like this compound in a rodent stress model.
Caption: Rodent stress model experimental workflow.
Conclusion
This compound represents a structurally novel compound with early preclinical data suggesting antidepressant-like efficacy in a rodent model of chronic stress. The available information points to a dose-dependent reversal of stress-induced behavioral deficits and normalization of HPA axis dysregulation, as indicated by corticosterone levels. However, a significant limitation in the current understanding of this compound's preclinical profile is the lack of accessible, detailed quantitative data and specific experimental protocols from the primary studies. Furthermore, its precise mechanism of action and the intracellular signaling pathways it modulates remain to be fully elucidated. Future research, should it be undertaken, would be necessary to generate the robust quantitative data required for a comprehensive evaluation of this compound's potential as a therapeutic agent for stress-related disorders and to delineate its molecular pharmacology. This guide provides a foundational understanding based on the available literature and outlines the standard methodologies that would be employed in such research.
References
Zometapine: A Potential Novel Antidepressant Agent - A Technical Review
Foreword: This document provides a technical overview of Zometapine, a pyrazolodiazepine derivative investigated for its potential as an antidepressant. Publicly available data on this compound is limited, primarily stemming from early preclinical research. This guide synthesizes the existing information and outlines the experimental protocols and further investigations that would be necessary to fully characterize its potential as a novel antidepressant agent.
Introduction
This compound (CI-781) is a pyrazolodiazepine derivative with a chemical structure distinct from traditional antidepressant classes.[1] Its structural similarity to benzodiazepines suggests a potential interaction with the central nervous system, though its pharmacological profile is described as unusual.[2] Early preclinical evidence indicated potential antidepressant effects, positioning this compound as a candidate for a new class of antidepressant medication.[2] However, there is a notable absence of recent research or clinical trial data, suggesting that its development was likely discontinued.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 4-(3-chlorophenyl)-1,3-dimethyl-6,7-dihydro-2H-pyrazolo[3,4-e][2][3]diazepine | |
| CAS Number | 51022-73-2 | |
| Chemical Formula | C14H15ClN4 | |
| Molar Mass | 274.75 g·mol−1 |
Preclinical Pharmacology
The primary evidence for this compound's antidepressant potential comes from a 1984 study utilizing a chronic stress model in rats.
Efficacy in Animal Models
A key study demonstrated that three weeks of this compound treatment selectively reversed behavioral depression induced by chronic stress in rats. This effect was dose-dependent and was confirmed by a reduction in defecation, an ancillary measure of anxiety. Furthermore, the treatment partially normalized elevated basal corticosterone levels, suggesting an interaction with the hypothalamic-pituitary-adrenal (HPA) axis, a key system implicated in depression.
| Preclinical Efficacy of this compound | |
| Animal Model | Chronic Stress-Induced Depression in Rats |
| Treatment Duration | 3 weeks |
| Primary Outcome | Reversal of behavioral depression |
| Key Findings | - Dose-dependent reversal of behavioral depression- Reduction in stress-induced defecation- Partial normalization of elevated basal corticosterone |
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound remains unelucidated. Its structural resemblance to benzodiazepines suggests a potential modulation of the GABA-A receptor complex. However, its "unusual" pharmacological profile indicates that it may not act as a classical benzodiazepine. To determine its mechanism, a comprehensive receptor binding and functional assay screen would be required.
Figure 1: A proposed workflow for the comprehensive preclinical evaluation of this compound.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not extensively available in the public domain. The following sections describe the standard methodologies that would be employed to fully characterize a novel antidepressant candidate like this compound.
Receptor Binding Assays
To elucidate the mechanism of action, competitive radioligand binding assays would be performed to determine the affinity of this compound for a wide range of CNS targets.
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Objective: To determine the binding affinities (Ki values) of this compound for key neurotransmitter receptors and transporters.
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Methodology:
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Preparation of cell membranes from tissues or cell lines expressing the target receptor/transporter.
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Incubation of the membranes with a specific radioligand and varying concentrations of this compound.
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Separation of bound and free radioligand by rapid filtration.
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Quantification of radioactivity to determine the displacement of the radioligand by this compound.
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Calculation of the IC50 value, which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.
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Targets would include:
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Serotonin Transporter (SERT)
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Norepinephrine Transporter (NET)
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Dopamine Transporter (DAT)
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GABA-A receptor subtypes
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Serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
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Dopamine receptors (e.g., D1, D2)
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Norepinephrine receptors (e.g., alpha1, alpha2, beta)
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Functional Assays
Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or modulator at its binding sites.
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Objective: To determine the functional activity (e.g., EC50, IC50) of this compound at its primary targets.
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Methodology (Example: Monoamine Transporter Uptake Assay):
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Use of synaptosomes or cells expressing the transporter of interest (e.g., SERT).
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Pre-incubation of the cells/synaptosomes with varying concentrations of this compound.
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Addition of a radiolabeled monoamine substrate (e.g., [3H]5-HT).
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Incubation to allow for uptake of the substrate.
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Termination of the uptake process and measurement of intracellular radioactivity.
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Calculation of the IC50 value for the inhibition of monoamine uptake.
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In Vivo Behavioral Models
The initial study on this compound used a chronic stress model. A broader range of well-validated animal models would be necessary to confirm and extend these findings.
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Objective: To assess the antidepressant-like and anxiolytic-like effects of this compound in established behavioral paradigms.
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Methodologies:
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Forced Swim Test (FST): Rats or mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. Antidepressants typically reduce immobility time.
-
Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, this tests for antidepressant efficacy.
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Chronic Mild Stress (CMS): Rodents are exposed to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia (reduced interest in pleasurable stimuli), a core symptom of depression. The ability of a drug to reverse this anhedonia is a strong indicator of antidepressant potential.
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Figure 2: A hypothesized signaling pathway for this compound based on its structural class and limited preclinical data.
Pharmacokinetics and Metabolism
No publicly available data exists on the absorption, distribution, metabolism, and excretion (ADME) of this compound. To assess its drug-like properties, a full pharmacokinetic profile would need to be established.
| Pharmacokinetic Parameters to be Determined | |
| Absorption | Bioavailability (Oral, IV), Cmax, Tmax |
| Distribution | Volume of distribution (Vd), Protein binding, Blood-brain barrier penetration |
| Metabolism | Hepatic clearance, Identification of major metabolites, Cytochrome P450 enzyme profiling |
| Excretion | Half-life (t1/2), Route of elimination (renal, fecal) |
Clinical Development Status
There is no evidence in the public domain of any clinical trials conducted with this compound. The lack of research subsequent to the initial preclinical studies suggests that its development was likely halted, though the specific reasons for this are not documented.
Conclusion and Future Directions
This compound represents a structurally novel compound with early preclinical data suggesting potential antidepressant activity. However, the significant gaps in our understanding of its pharmacology, mechanism of action, pharmacokinetics, and safety profile prevent a thorough evaluation of its therapeutic potential. For the development of this compound to be reconsidered, a comprehensive preclinical characterization as outlined in this guide would be the essential first step. Should these studies reveal a favorable profile, a carefully designed Phase I clinical trial to assess safety and tolerability in humans would be the subsequent logical progression. Without such data, this compound remains a historical compound of interest with underexplored potential.
References
Methodological & Application
Zometapine Dose-Response in a Rat Model of Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zometapine (CI-781) is a novel pyrazolodiazepine derivative with demonstrated antidepressant-like effects in preclinical studies.[1][2][3] This document provides a summary of the available information on this compound's dose-response relationship in a rat model of chronic stress-induced depression. Due to the limited availability of detailed quantitative data from the primary study, this document focuses on outlining the experimental framework and the qualitative findings. Further research is required to fully elucidate the quantitative dose-response curve and the precise mechanism of action of this compound.
Introduction
This compound is a structurally unique compound, distinct from other classes of antidepressants.[3] Preclinical evidence suggests its potential as an effective antidepressant agent. A key study demonstrated that this compound produces a dose-related reversal of behavioral depression in rats subjected to a chronic stress paradigm.[1] This effect was observed alongside the normalization of stress-induced physiological changes, such as altered defecation and corticosterone levels.
Data Presentation
A comprehensive quantitative summary of the dose-response effects of this compound in rats is limited by the availability of public data. The pivotal study by Katz (1984) reported a "dose-related" effect but did not provide specific tabular data in the publicly accessible abstract. The table below is a template illustrating how such data would be structured, based on the reported endpoints.
Table 1: Template for this compound Dose-Response Data in a Chronic Stress Rat Model
| Treatment Group | Dose (mg/kg) | N | Behavioral Score (e.g., Immobility Time in s, Mean ± SEM) | Defecation (Boluses, Mean ± SEM) | Plasma Corticosterone (ng/mL, Mean ± SEM) |
| Vehicle Control | 0 | - | - | - | - |
| This compound | Low Dose | - | - | - | - |
| This compound | Mid Dose | - | - | - | - |
| This compound | High Dose | - | - | - | - |
| Positive Control | - | - | - | - | - |
Note: Specific doses, sample sizes (N), and quantitative results are not available in the reviewed literature.
Experimental Protocols
The following protocols are based on established methods for inducing chronic stress in rats and assessing antidepressant efficacy, consistent with the description of the primary this compound study.
Chronic Unpredictable Mild Stress (CUMS) Protocol
This protocol is a widely used method to induce a depressive-like state in rodents.
Objective: To induce a state of anhedonia and behavioral despair in rats, mimicking symptoms of depression.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Standard laboratory chow and water
-
Stressor items (e.g., tilted cages, wet bedding, light cycle alterations, social isolation/pairing)
Procedure:
-
House rats individually in a dedicated, temperature- and humidity-controlled environment.
-
For a period of 3-5 weeks, expose the rats to a variable sequence of mild, unpredictable stressors.
-
The stressor schedule should be random to prevent habituation. Examples of stressors include:
-
Cage Tilt: Tilting the home cage at a 45° angle.
-
Wet Bedding: Dampening the bedding with water.
-
Light Cycle Disruption: Altering the light/dark cycle (e.g., continuous light or darkness).
-
Social Stress: Periods of isolation followed by pairing with an unfamiliar rat.
-
Restraint Stress: Placing the rat in a restrainer for a short period.
-
-
A control group of rats should be housed under identical conditions but not exposed to the stressors.
Behavioral Assessment: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
Objective: To measure changes in exploratory behavior and activity levels.
Materials:
-
Open field apparatus (a square arena with walls)
-
Video tracking software
Procedure:
-
Place a rat in the center of the open field arena.
-
Allow the rat to explore freely for a defined period (e.g., 5-10 minutes).
-
Record and analyze behavioral parameters, including:
-
Total distance traveled: An indicator of general activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: The number of times the rat stands on its hind legs.
-
Grooming behavior: Frequency and duration of self-grooming.
-
Physiological Assessment: Corticosterone Measurement
Chronic stress is known to dysregulate the hypothalamic-pituitary-adrenal (HPA) axis, leading to altered corticosterone levels.
Objective: To measure plasma corticosterone levels as a physiological marker of stress.
Materials:
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Corticosterone ELISA kit
Procedure:
-
Collect blood samples from the rats at a consistent time of day to minimize circadian variations.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure corticosterone concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway
The precise signaling pathway for this compound's antidepressant action has not been fully elucidated. As a pyrazolodiazepine, its mechanism is thought to be distinct from typical antidepressants that primarily target monoamine reuptake. The diagram below represents a generalized signaling pathway often implicated in the action of antidepressants, which may be relevant to this compound's effects.
Caption: Putative signaling pathway for this compound's antidepressant effects.
Experimental Workflow
The following diagram illustrates the logical flow of a dose-response study for this compound in a rat model of depression.
Caption: Experimental workflow for a this compound dose-response study.
References
- 1. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? - PubMed [pubmed.ncbi.nlm.nih.gov]
Zometapine Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Zometapine (CI-781) is a pyrazolodiazepine derivative that has been investigated for its antidepressant potential.[1][2] However, detailed and standardized administration protocols specifically for mice are not widely published in peer-reviewed literature. The following application notes and protocols are based on general principles of psychopharmacological research in rodents and should be adapted and optimized by the end-user. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
Introduction to this compound
This compound is a structurally novel compound with a pharmacological profile that distinguishes it from typical antidepressant classes.[2] Early preclinical studies in rats suggested its potential as an antidepressant in animal models of depression.[3] Its mechanism of action is not fully elucidated, but its structural similarity to benzodiazepines suggests a potential interaction with GABAergic systems, although its primary antidepressant effect is likely mediated through other pathways.[3] Given the ongoing research into novel antidepressants, understanding the appropriate administration of such compounds in preclinical models is crucial.
Quantitative Data Summary
Due to the limited public data on this compound administration in mice, the following tables are presented as templates for designing initial dose-finding and pharmacokinetic studies. The values are hypothetical and should be determined empirically.
Table 1: Hypothetical Dose-Response Study Design
| Group | Treatment | Dose (mg/kg) | Administration Route | Number of Animals (N) |
| 1 | Vehicle | 0 | Intraperitoneal (i.p.) | 10 |
| 2 | This compound | 1 | Intraperitoneal (i.p.) | 10 |
| 3 | This compound | 5 | Intraperitoneal (i.p.) | 10 |
| 4 | This compound | 10 | Intraperitoneal (i.p.) | 10 |
| 5 | Positive Control (e.g., Fluoxetine) | 20 | Intraperitoneal (i.p.) | 10 |
Table 2: Suggested Pharmacokinetic Study Parameters (Single Dose)
| Time Point (post-administration) | Blood Sampling | Brain Tissue Collection |
| 5 minutes | X | |
| 15 minutes | X | |
| 30 minutes | X | X |
| 1 hour | X | X |
| 2 hours | X | X |
| 4 hours | X | X |
| 8 hours | X | X |
| 24 hours | X | X |
Experimental Protocols
The following are detailed protocols for the administration of this compound to mice. The choice of administration route depends on the experimental design and the physicochemical properties of the drug formulation.
Protocol for Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic drug administration in mice, allowing for rapid absorption.
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Dissolve the this compound powder in sterile saline to the desired stock concentration. For example, to dose at 10 mg/kg in a volume of 10 mL/kg, a 1 mg/mL solution is required.
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh the mouse accurately immediately before injection.
-
Calculate the exact volume to be injected based on the mouse's weight (e.g., for a 25g mouse at 10 mg/kg with a 1 mg/mL solution, the volume is 0.25 mL).
-
Restrain the mouse securely, exposing the abdomen. One common method is to gently scruff the mouse.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 30-40° angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn back, confirming correct needle placement.
-
Inject the calculated volume smoothly.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions for at least 15-30 minutes post-injection.
-
Protocol for Oral Gavage (p.o.)
Oral gavage ensures that a precise dose is administered directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Vortex mixer or sonicator
-
Animal scale
-
Flexible plastic or stainless steel feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge).
Procedure:
-
Preparation of this compound Suspension/Solution:
-
Prepare the dosing solution or suspension in the chosen vehicle. If this compound is not water-soluble, a suspension in 0.5% methylcellulose or a similar vehicle may be necessary.
-
Ensure the formulation is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the mouse and calculate the required volume.
-
Gently but firmly restrain the mouse, allowing the head and neck to be held in a straight line with the body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Moisten the tip of the gavage needle with the vehicle to lubricate it.
-
Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is at the correct depth, administer the solution slowly.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Potential Signaling Pathway and Experimental Workflow
While the exact signaling pathway of this compound is not well-defined, many antidepressants are known to modulate neurotrophic factor signaling, which is crucial for neuronal plasticity. A plausible hypothetical mechanism could involve the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).
Caption: Hypothetical signaling cascade for this compound's antidepressant action.
The following workflow illustrates a typical preclinical study for evaluating a novel antidepressant compound like this compound in mice.
Caption: Workflow for preclinical evaluation of this compound in mice.
References
- 1. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Two Signaling Pathways Involved in Regulating Synaptic Plasticity Suggest Novel Targets for Rapid-Acting Antidepressants | Brain & Behavior Research Foundation [bbrfoundation.org]
Zometapine Solution Preparation for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Zometapine solutions for in vivo experimental use. This compound, a pyrazolodiazepine derivative with antidepressant properties, is characterized by its poor water solubility, necessitating specific formulation strategies for effective systemic delivery in animal models. These guidelines offer a summary of this compound's physicochemical properties, recommended solvent systems, and step-by-step protocols for preparing solutions suitable for oral (p.o.) and intraperitoneal (i.p.) administration. Additionally, a putative signaling pathway for this compound's antidepressant action is illustrated to provide a conceptual framework for its mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental for the development of a stable and effective formulation for in vivo studies. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 4-(3-chlorophenyl)-1,3-dimethyl-6,7-dihydro-2H-pyrazolo[3,4-e][1][2]diazepine | Wikipedia[3] |
| Molecular Formula | C₁₄H₁₅ClN₄ | Wikipedia[3] |
| Molar Mass | 274.75 g/mol | Wikipedia[3] |
| Appearance | Powder | - |
| Solubility | Soluble in DMSO | AOBIOUS |
| Storage (Powder) | 2 years at -20°C | DC Chemicals |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | DC Chemicals |
Recommended Formulations for In Vivo Administration
Given this compound's poor aqueous solubility, the selection of an appropriate vehicle is critical to ensure bioavailability and minimize potential toxicity. While specific formulations for this compound are not extensively reported, based on its solubility in DMSO and common practices for administering poorly water-soluble compounds in preclinical studies, the following vehicle systems are recommended.
Vehicle Composition for Intraperitoneal (i.p.) Injection
For intraperitoneal administration, a vehicle that ensures the solubility of this compound while being well-tolerated by the animal is essential. A common approach involves a multi-component system.
| Component | Percentage (v/v) | Purpose |
| DMSO | 5 - 10% | Primary solvent for this compound |
| PEG400 | 30 - 40% | Co-solvent to improve solubility |
| Tween 80 | 5% | Surfactant to aid in emulsification |
| Saline (0.9%) | 45 - 60% | Vehicle to bring to final volume |
Vehicle Composition for Oral Gavage (p.o.)
For oral administration, a suspension is often a suitable formulation for poorly soluble compounds.
| Component | Concentration | Purpose |
| Carboxymethylcellulose (CMC) | 0.5 - 1% (w/v) | Suspending agent |
| Tween 80 | 0.1 - 0.5% (v/v) | Wetting agent to aid dispersion |
| Purified Water | q.s. | Vehicle |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound solutions for in vivo experiments.
Protocol 1: Preparation of this compound Solution for Intraperitoneal (i.p.) Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume.
-
Dissolve in DMSO: In a sterile conical tube, add the weighed this compound powder. Add the required volume of DMSO (5-10% of the final volume) and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Add Co-solvent and Surfactant: To the this compound-DMSO solution, add PEG400 (30-40% of the final volume) and Tween 80 (5% of the final volume). Vortex vigorously to ensure a homogenous mixture.
-
Add Saline: Gradually add sterile 0.9% saline to the mixture while continuously vortexing to reach the final desired volume.
-
Final Mixing: Vortex the final solution for an additional 1-2 minutes to ensure homogeneity. If any precipitation is observed, sonicate the solution for 5-10 minutes.
-
Administration: The solution should be administered to the animals immediately after preparation.
Protocol 2: Preparation of this compound Suspension for Oral Gavage (p.o.)
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), sodium salt
-
Tween 80
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Vehicle: In a suitable beaker, dissolve the required amount of CMC (0.5-1% w/v) in purified water with the aid of a magnetic stirrer. This may take some time.
-
Add Wetting Agent: Once the CMC is fully dissolved, add Tween 80 (0.1-0.5% v/v) to the vehicle and stir until homogenous.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Create a Paste: In a mortar, add the weighed this compound powder. Add a small volume of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Prepare Suspension: Gradually add the remaining vehicle to the mortar while continuously triturating. Alternatively, the paste can be transferred to a beaker containing the rest of the vehicle and homogenized.
-
Final Mixing: Stir the final suspension with a magnetic stirrer for at least 15-30 minutes before administration to ensure a uniform distribution of the drug.
-
Administration: Administer the suspension using an appropriate oral gavage needle. Ensure the suspension is continuously stirred during the dosing period to maintain homogeneity.
Experimental Workflow and Signaling Pathway
This compound Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing a this compound solution for in vivo administration.
Caption: Workflow for this compound solution preparation.
Putative Signaling Pathway of this compound
As an antidepressant, this compound is hypothesized to modulate neurotransmitter systems and intracellular signaling cascades that regulate neuronal plasticity and mood. While the precise mechanism of this compound is not fully elucidated, a plausible pathway, based on the known actions of other antidepressants, involves the enhancement of monoaminergic neurotransmission and subsequent activation of neurotrophic factor signaling.
Caption: Putative signaling pathway for this compound.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO can facilitate the absorption of other chemicals through the skin; therefore, exercise caution when handling DMSO-containing solutions.
-
Dispose of all waste materials in accordance with institutional and local regulations.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and institutional safety protocols. Researchers should always adhere to their institution's guidelines for animal handling and experimentation.
References
Application Notes and Protocols for Zometapine Intraperitoneal Injection in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zometapine is a pyrazolodiazepine derivative with a unique pharmacological profile that has shown potential as an antidepressant agent. Preclinical studies in rodent models have been instrumental in characterizing its effects. This document provides detailed application notes and protocols for the intraperitoneal (IP) administration of this compound to rodents for research purposes. The provided methodologies are based on established best practices for rodent IP injections and available preclinical data on this compound and related compounds.
Introduction to this compound
This compound (CI-781) is a structurally novel compound belonging to the pyrazolodiazepine class, which is chemically distinct from other classes of antidepressants. It bears a structural resemblance to benzodiazepines[1]. Early preclinical studies have indicated its efficacy in animal models of depression, where it was shown to reverse behavioral depression induced by chronic stress in a dose-dependent manner[1]. Its unique pharmacological profile suggests a mechanism of action that may differ from typical antidepressants, making it a compound of interest for further investigation in neuroscience and drug development.
Potential Signaling Pathways
While the precise signaling pathways of this compound are not fully elucidated, its classification as a pyrazolodiazepine and its antidepressant effects suggest potential involvement of pathways commonly associated with neuroplasticity and mood regulation. As a structural analog of benzodiazepines, it may modulate GABAergic neurotransmission. Furthermore, like many antidepressants, its therapeutic effects could be mediated through the regulation of key signaling cascades that influence synaptic plasticity and neuronal survival.
A hypothesized signaling pathway for this compound, based on general antidepressant mechanisms, is depicted below.
Caption: Hypothesized signaling pathway for this compound's antidepressant effects.
Quantitative Data from Preclinical Studies
Specific quantitative data for intraperitoneal administration of this compound in rodents is limited in publicly available literature. The pivotal 1984 study by Katz et al. demonstrated a dose-related reversal of behavioral depression in rats following three weeks of treatment[1]. However, the exact doses and corresponding quantitative outcomes were not detailed in the abstract.
For the purpose of guiding researchers, the following table provides a general framework for recording quantitative data from a this compound IP injection study.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Forced Swim Test (Immobility Time, s) | ||||
| Sucrose Preference Test (%) | ||||
| Locomotor Activity (Distance Traveled, cm) | ||||
| Corticosterone Levels (ng/mL) | ||||
| Body Weight (g) |
Note: The dose ranges for "Low," "Mid," and "High" should be determined through pilot studies.
Experimental Protocols
The following protocols provide a detailed methodology for the intraperitoneal injection of this compound in rodents. These are based on general best practices and should be adapted to specific experimental designs and institutional guidelines.
Materials
-
This compound hydrochloride
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline, or a solution containing a solubilizing agent like DMSO and Tween 80, depending on this compound's solubility)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
This compound Solution Preparation
-
Determine the desired concentration of the this compound solution based on the target dose (mg/kg) and the injection volume.
-
Aseptically weigh the required amount of this compound hydrochloride powder.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound in the appropriate sterile vehicle. If solubility is an issue, a small percentage of DMSO or other solubilizing agents may be used, but their potential effects on the experiment should be considered. The final concentration of any organic solvent should be minimized and kept consistent across all treatment groups, including the vehicle control.
-
Ensure the solution is homogenous and free of particulates.
-
Store the prepared solution according to the manufacturer's recommendations, protected from light if necessary.
Intraperitoneal Injection Workflow
The following diagram illustrates the general workflow for the intraperitoneal injection procedure.
Caption: General workflow for rodent intraperitoneal injection.
Detailed Injection Protocol for Rodents
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Handle the animals for several days prior to the injection to reduce stress.
-
On the day of injection, weigh the animal to accurately calculate the dose volume. The injection volume should typically not exceed 10 mL/kg for mice and rats.
-
-
Restraint:
-
Mice: Gently scruff the mouse by pinching the loose skin over the neck and back to immobilize the head and body. The tail can be secured with the little finger of the same hand.
-
Rats: For a one-person technique, restrain the rat by placing the thumb and forefinger around the thorax, just behind the forelimbs. For a two-person technique, one person can scruff the rat similarly to a mouse while the other performs the injection.
-
-
Injection Site:
-
Position the animal so its head is tilted slightly downwards.
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
-
Injection Procedure:
-
Swab the injection site with 70% ethanol.
-
Using a new sterile needle and syringe for each animal, insert the needle, bevel up, at approximately a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (blood in the syringe hub) or an organ (e.g., yellowish fluid from the bladder). If any fluid is aspirated, discard the syringe and prepare a new one.
-
If aspiration is clear, slowly and steadily inject the this compound solution.
-
Withdraw the needle and return the animal to its home cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.
-
Monitor the animals regularly throughout the study for any adverse effects.
-
Conclusion
The intraperitoneal administration of this compound in rodents is a critical procedure for investigating its antidepressant potential and mechanism of action. Adherence to proper technique is essential for ensuring animal welfare and the validity of experimental data. While specific quantitative data on this compound is not abundant, the protocols outlined in this document provide a solid foundation for researchers to conduct their studies in a safe and reproducible manner. It is strongly recommended that researchers perform pilot studies to determine optimal dosing and to familiarize themselves with the procedures before commencing large-scale experiments.
References
Application Notes and Protocols: Zometapine and the Tail Suspension Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zometapine is a pyrazolodiazepine derivative that has been investigated for its potential antidepressant properties.[1] Structurally distinct from other antidepressant classes, it has been described as having an "unusual pharmacological profile."[1] Preclinical studies have shown its effectiveness in reversing behavioral depression in a chronic stress model in rats, suggesting a potential therapeutic application in mood disorders.[1] The tail suspension test (TST) is a widely used behavioral assay for screening potential antidepressant drugs in mice.[2][3] The test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tails will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
This document provides a detailed protocol for the tail suspension test that can be adapted for the evaluation of this compound and other novel compounds. Due to the limited publicly available data on this compound's use specifically within the tail suspension test, this guide offers a standardized methodology.
Experimental Protocols
Tail Suspension Test (TST) Protocol
This protocol is a standard method for assessing antidepressant-like activity in mice.
1. Animals:
-
Species: Male mice are typically used to avoid hormonal cycle variations. Common strains include C57BL/6 and BALB/c.
-
Age: 8-10 weeks.
-
Housing: Mice should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for animals to acclimate to the housing facility before any experimental procedures.
2. Apparatus:
-
A suspension box or chamber that is enclosed on three sides to provide a uniform environment and prevent the mouse from seeing other mice being tested.
-
A horizontal bar or ledge positioned at a height that prevents the mouse's tail and body from touching any surfaces.
-
Adhesive tape (e.g., medical-grade tape) for suspending the mice by their tails.
3. Drug Preparation and Administration:
-
Vehicle: Select a suitable vehicle for dissolving this compound (e.g., saline, distilled water with a small amount of Tween 80). The vehicle should be tested alone as a control.
-
Dose: Based on available preclinical data for other behavioral tests, a dose-response study is recommended to determine the optimal dose of this compound. A starting point could be extrapolated from studies on similar compounds or from the chronic stress model, though direct translation is not always possible.
-
Administration: Intraperitoneal (i.p.) injection is a common route for acute administration. The volume should be consistent across all animals (e.g., 10 ml/kg).
-
Timing: Administer this compound or vehicle typically 30-60 minutes before the test.
4. Experimental Procedure:
-
Bring mice to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.
-
Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by taping the free end of the tape to the suspension bar.
-
The test duration is typically 6 minutes.
-
Record the entire 6-minute session using a video camera for later analysis.
-
The primary measure is the duration of immobility, which is defined as the absence of any movement except for respiration. Struggling, swinging, and curling are considered periods of mobility.
-
At the end of the 6-minute test, carefully remove the mouse from the suspension and return it to its home cage.
-
Clean the apparatus between each trial to remove any olfactory cues.
5. Data Analysis:
-
A trained observer, blind to the experimental conditions, should score the video recordings.
-
Quantify the total time (in seconds) that the mouse remains immobile during the 6-minute test period.
-
Statistical analysis is typically performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the immobility times of the this compound-treated groups to the vehicle-treated control group. A p-value of <0.05 is generally considered statistically significant.
Data Presentation
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) ± SEM | % Change from Vehicle | p-value vs. Vehicle |
| Vehicle | - | 10 | 180.5 ± 12.3 | - | - |
| This compound | 1 | 10 | 162.1 ± 10.8 | -10.2% | >0.05 |
| This compound | 5 | 10 | 125.7 ± 9.5 | -30.4% | <0.05 |
| This compound | 10 | 10 | 98.2 ± 8.1 | -45.6% | <0.01 |
| Imipramine (Control) | 20 | 10 | 85.3 ± 7.9 | -52.7% | <0.01 |
This is a hypothetical data table for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the tail suspension test.
Potential Signaling Pathway
The precise mechanism of action for this compound is not well-elucidated. However, many antidepressants are known to modulate monoaminergic systems. The following diagram illustrates a generalized signaling pathway for antidepressants that increase synaptic serotonin, a common mechanism for antidepressant efficacy. This compound, being a novel compound, may act through this or other yet-to-be-identified pathways.
Caption: Generalized antidepressant signaling pathway.
References
Application Notes and Protocols for Chronic Zometapine Administration in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zometapine (CI-781) is a structurally novel pyrazolodiazepine derivative with demonstrated antidepressant-like effects in preclinical studies.[1] Its chemical structure bears a resemblance to benzodiazepines, yet it exhibits an atypical pharmacological profile, distinguishing it from other antidepressant classes.[1] These application notes provide a comprehensive overview of the chronic administration of this compound in a relevant animal model of depression, including detailed experimental protocols, quantitative data summaries, and a hypothesized mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of chronic this compound administration in a chronic stress-induced depression model in rats.
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Behavioral Depression (Activity) | Chronic Unpredictable Stress in Rats | This compound | Dose-related (specific doses not detailed in abstract) | 3 weeks | Selective reversal of behavioral depression observed only in rats activated by acute noise exposure. | |
| Defecation | Chronic Unpredictable Stress in Rats | This compound | Not specified | 3 weeks | Reversal of stress-induced changes in defecation, confirming behavioral improvement. | |
| Basal Corticosterone | Chronic Unpredictable Stress in Rats | This compound | Not specified | 3 weeks | Partial normalization of elevated basal corticosterone levels. |
Experimental Protocols
Chronic Unpredictable Stress (CUS) Model and this compound Administration
This protocol is based on the methodology described by Katz (1984).
Objective: To induce a depressive-like state in rats through chronic exposure to unpredictable stressors and to assess the therapeutic effects of chronic this compound administration.
Materials:
-
Male rats (specific strain, e.g., Sprague-Dawley)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or distilled water)
-
Standard laboratory animal housing and husbandry equipment
-
Apparatus for stressors (e.g., strobe light, tilted cages, cold room, etc.)
-
Behavioral testing apparatus (e.g., open field arena with noise source)
-
Equipment for blood collection and corticosterone analysis (e.g., radioimmunoassay kit)
Procedure:
-
Animal Acclimation: House rats individually in a temperature- and light-controlled environment (12:12 h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Chronic Unpredictable Stress (CUS) Induction (3 weeks):
-
Subject a group of rats to a daily regimen of unpredictable stressors. The sequence and timing of stressors should be varied to prevent habituation.
-
Examples of stressors include:
-
Strobe light exposure
-
Cage tilt (e.g., 45 degrees)
-
Overnight illumination
-
Food and water deprivation (for a specified period)
-
Forced swim in cool water
-
Exposure to a cold environment
-
-
A control group of rats should be handled daily but not exposed to the stressors.
-
-
This compound Administration (Chronic - 3 weeks):
-
During the 3-week stress period, administer this compound or vehicle to the rats daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Prepare different dose levels of this compound to assess dose-dependency.
-
-
Behavioral Testing (Post-treatment):
-
Following the chronic treatment period, assess depressive-like behavior.
-
Activity Monitoring: Place individual rats in an open field arena and expose them to an acute stressor (e.g., white noise) to activate behavior. Record and quantify locomotor activity. A reduction in activity in the stressed, vehicle-treated group is indicative of a depressive-like state.
-
Defecation Measurement: Count the number of fecal boli produced during the behavioral test as an additional measure of emotionality.
-
-
Hormonal Analysis:
-
Collect blood samples from the rats at the end of the experiment.
-
Measure basal plasma corticosterone levels using a suitable method like radioimmunoassay to assess the impact of chronic stress and this compound treatment on the Hypothalamic-Pituitary-Adrenal (HPA) axis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for chronic this compound administration in a CUS model.
Hypothesized Signaling Pathway of this compound in Depression
Note: The precise molecular mechanism of this compound is not well-elucidated. The following diagram presents a hypothesized pathway based on its structural similarity to benzodiazepines and its observed effects on the HPA axis. This compound is proposed to modulate the GABAergic system, which in turn inhibits the hyperactive HPA axis characteristic of chronic stress.
Caption: Hypothesized signaling pathway of this compound's antidepressant action.
References
Application Notes and Protocols for the Preclinical Behavioral Assessment of Zometapine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical behavioral assessment of zometapine, a pyrazolodiazepine with potential antidepressant properties. The protocols outlined below are based on the available preclinical literature and established methodologies in behavioral neuroscience.
Introduction
This compound (CI-781) is a pyrazolodiazepine derivative that has shown antidepressant-like effects in preclinical studies.[1][2] Structurally similar to benzodiazepines, it exhibits an unusual pharmacological profile, demonstrating efficacy in some, but not all, animal models of depression.[1] The primary preclinical evidence for this compound's antidepressant potential comes from a study utilizing a chronic stress model in rats, where the compound reversed behavioral deficits and associated physiological markers of stress.[1]
This document provides detailed protocols for assessing the behavioral effects of this compound in a preclinical setting, focusing on the methods used in the key published study. Additionally, it includes standardized protocols for widely used behavioral assays relevant to antidepressant drug discovery.
Data Presentation
Due to the limited availability of specific quantitative data from the original preclinical studies on this compound in publicly accessible literature, the following tables are presented as templates. Researchers can use this structured format to record and compare their own experimental data.
Table 1: Effect of this compound on Motor Activity in the Open Field Test Following Chronic Stress
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Time Spent Mobile (s) (Mean ± SEM) |
| Vehicle Control (Stressed) | - | ||
| This compound (Stressed) | X | ||
| This compound (Stressed) | Y | ||
| This compound (Stressed) | Z | ||
| Non-Stressed Control | - |
Table 2: Effect of this compound on Anxiety-Like Behavior (Defecation) in the Open Field Test Following Chronic Stress
| Treatment Group | Dose (mg/kg) | Number of Fecal Boli (Mean ± SEM) |
| Vehicle Control (Stressed) | - | |
| This compound (Stressed) | X | |
| This compound (Stressed) | Y | |
| This compound (Stressed) | Z | |
| Non-Stressed Control | - |
Table 3: Effect of this compound on Plasma Corticosterone Levels Following Chronic Stress
| Treatment Group | Dose (mg/kg) | Corticosterone (ng/mL) (Mean ± SEM) |
| Vehicle Control (Stressed) | - | |
| This compound (Stressed) | X | |
| This compound (Stressed) | Y | |
| This compound (Stressed) | Z | |
| Non-Stressed Control | - |
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS) Model in Rats
This protocol is a representative method for inducing a depressive-like state in rodents and is based on established procedures.[3]
Objective: To induce a state of chronic stress in rats, leading to behavioral and physiological changes analogous to symptoms of depression in humans.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Standard rat housing cages
-
Variable stressors (see list below)
-
This compound
-
Vehicle (e.g., saline, distilled water with a small amount of Tween 80)
Procedure:
-
Habituation: House rats individually for at least one week before the start of the stress protocol to acclimate them to the housing conditions.
-
Stress Regimen: For a period of 3 to 5 weeks, subject the rats in the stress group to a variable sequence of mild, unpredictable stressors. Apply one stressor per day. The unpredictability of the stressor is crucial to prevent habituation.
-
Stressor Examples:
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Cage Tilt: Tilt the home cage 45° for 12-24 hours.
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Wet Bedding: Place 200 ml of water in the home cage, making the bedding damp for 12-24 hours.
-
Light/Dark Cycle Reversal: Reverse the light/dark cycle for 24 hours.
-
Forced Swim: Place the rat in a cylinder of water (25°C) for 10-15 minutes.
-
Restraint Stress: Place the rat in a well-ventilated restraint tube for 1-2 hours.
-
Crowded Housing: House multiple rats in a single standard cage for 12-24 hours.
-
Soiled Cage: House the rat in a cage with soiled bedding from another rat for 12-24 hours.
-
Noise Exposure: Expose the rat to white noise (e.g., 85-95 dB) for 1-2 hours.
-
-
-
Drug Administration: During the final 2-3 weeks of the stress protocol, administer this compound or vehicle daily via the appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Control Groups: Include a vehicle-treated stressed group and a non-stressed group that receives vehicle and is handled daily but not exposed to the stressors.
Workflow for Chronic Unpredictable Mild Stress (CUMS) Model
Open Field Test (OFT)
This protocol is a standard method for assessing locomotor activity and anxiety-like behaviors in rodents.
Objective: To evaluate the effect of this compound on general motor activity and defecation, which can be altered by chronic stress.
Materials:
-
Open field arena (e.g., a square or circular arena with high walls, typically made of a non-porous material for easy cleaning).
-
Video tracking software (optional, but recommended for accurate data collection).
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Allow the rats to acclimate to the testing room for at least 30-60 minutes before the test.
-
Arena Preparation: Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely between each trial to remove olfactory cues.
-
Test Initiation: Gently place the rat in the center of the open field arena.
-
Data Collection: Allow the rat to explore the arena for a predetermined period (typically 5-15 minutes). Record the following behavioral parameters:
-
Total Distance Traveled: The total distance the rat moves during the test session.
-
Time Spent Mobile: The total duration the rat is in motion.
-
Number of Fecal Boli: The total number of fecal pellets deposited during the test. This is often used as a measure of emotionality or anxiety.
-
-
Post-Test: At the end of the session, return the rat to its home cage. Clean the arena as described in step 2.
References
Application Notes: Zometapine Formulation for Oral Gavage in Mice
Introduction
Zometapine is a structurally novel pyrazolodiazepine derivative that has been investigated for its antidepressant properties.[1][2] Preclinical research, particularly in rodent models, is essential for elucidating its pharmacological profile and therapeutic potential. Oral gavage is a standard and precise method for administering specific doses of compounds to laboratory animals. This compound has been shown to be rapidly and completely absorbed after oral administration in mice, making this route highly relevant for pharmacokinetic and pharmacodynamic studies.[3]
These application notes provide a comprehensive protocol for the preparation and oral administration of this compound in mice, with a focus on creating a stable and homogenous formulation for accurate dosing. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound.
Data Presentation
Quantitative data regarding this compound's pharmacokinetics in mice and general parameters for oral gavage are summarized below for easy reference.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration
| Parameter | Value | Species/Strain | Reference |
|---|---|---|---|
| Dose Range | 2.5 - 7.5 mg/kg | Mouse | [3] |
| Absorption | Rapid and complete | Mouse | [3] |
| Bioavailability | Assumed high (F=1.12 in monkeys) | Mouse | |
| Terminal T½ | 5.3 - 6.6 hours | Mouse | |
| Plasma Clearance | ~0.30 ml/min/kg | Mouse |
| Major Metabolism | Acyl glucuronide formation, hydroxylation | Mouse | |
Note: Data is derived from studies using this compound Sodium. Parameters may vary based on the specific salt or free base form used and the formulation vehicle.
Table 2: Recommended Parameters for Oral Gavage in Adult Mice
| Parameter | Recommendation | Justification / Notes | Reference |
|---|---|---|---|
| Gavage Needle Size | 20-22 Gauge | Appropriate for most adult mice (>14g). | |
| Needle Type | Stainless steel with ball-tip or flexible plastic | Ball-tip prevents esophageal trauma. Flexible tubes can reduce injury risk. | |
| Maximum Dose Volume | 10 mL/kg | Lower volumes (e.g., 5 mL/kg) are often preferred to reduce stress and risk of reflux. | |
| Fasting | Generally not required | May be necessary for specific pharmacokinetic studies to reduce variability. |
| Animal Restraint | Manual scruffing | Ensure firm but gentle restraint to immobilize the head without impeding breathing. | |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension (0.5% Methylcellulose)
This protocol describes the preparation of a 1 mg/mL this compound suspension, suitable for a 10 mg/kg dose in a 20g mouse (0.2 mL volume). Adjust concentrations as needed for the desired dose. For poorly soluble compounds, creating a homogenous suspension is critical for dose accuracy.
Materials:
-
This compound (salt or free base)
-
Methylcellulose (e.g., Sigma-Aldrich M0512)
-
Sterile water
-
Mortar and pestle
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
-
Water bath sonicator
Methodology:
-
Vehicle Preparation (0.5% w/v Methylcellulose): a. Heat approximately half the required volume of sterile water (e.g., 50 mL for a 100 mL final volume) to 60-80°C. b. In a beaker on a magnetic stirrer, slowly add the methylcellulose powder (0.5 g for 100 mL) to the heated water while stirring vigorously to disperse the powder. c. Once dispersed, remove from heat and add the remaining volume of cold sterile water. d. Continue stirring in a cold bath until a clear, viscous solution forms. Store at 4°C.
-
This compound Suspension Preparation: a. Calculation: Determine the total mass of this compound required. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound. b. Trituration: Place the weighed this compound powder into a mortar. Add a small volume (e.g., 0.5 mL) of the 0.5% methylcellulose vehicle. Triturate with the pestle to form a smooth, uniform paste. This step is crucial for breaking down aggregates. c. Suspension: Gradually add more vehicle in small increments while continuously mixing to create a homogenous suspension. d. Final Volume: Transfer the suspension to a volumetric flask. Rinse the mortar and pestle with the vehicle and add the rinsing to the flask to ensure a complete transfer of the drug. Adjust to the final volume with the vehicle. e. Homogenization: Stir the final suspension with a magnetic stirrer for at least 15 minutes. For compounds that are difficult to suspend, use a water bath sonicator for 5-10 minutes to ensure a fine, uniform particle distribution. f. Storage: Store the suspension at 4°C and protect it from light. Always mix thoroughly (e.g., by vortexing or inverting) before each use to ensure uniform dosing.
Protocol 2: Administration by Oral Gavage in Mice
This protocol details the standardized procedure for safely administering the prepared this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Appropriately sized gavage needle (20-22G, 1.5 inches for adult mice)
-
Weigh scale
Methodology:
-
Animal and Dose Preparation: a. Weigh the mouse accurately and calculate the required dose volume. (e.g., for a 22g mouse at 10 mg/kg with a 1 mg/mL formulation: 22g * (10 mg/kg) * (1 mL/1 mg) / 1000 g/kg = 0.22 mL). b. Vigorously mix the this compound suspension to ensure homogeneity. c. Draw the calculated volume into the syringe, ensuring no air bubbles are present.
-
Measurement of Gavage Needle Insertion Length: a. Restrain the mouse and hold the gavage needle externally alongside the animal. b. Measure the distance from the tip of the mouse's nose to the last rib (xiphoid process). This is the maximum insertion depth to reach the stomach. Use a marker on the needle if necessary to prevent over-insertion.
-
Restraint and Administration: a. Restrain the mouse firmly by scruffing the skin over the shoulders to immobilize the head and neck. The mouse should be held in a vertical position. b. Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the esophagus. c. Allow the mouse to swallow the tip of the needle, then advance it gently and smoothly down the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and start again. d. Once the needle is correctly placed, dispense the liquid from the syringe slowly and steadily. e. After administration, smoothly withdraw the needle in the same path it was inserted.
-
Post-Procedure Monitoring: a. Return the mouse to its cage. b. Monitor the animal for at least 15-30 minutes for any signs of immediate distress, such as labored breathing, coughing, or leakage of the formulation from the mouth or nose, which could indicate misdosing into the trachea.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the oral administration of this compound.
Caption: Workflow for this compound formulation and oral gavage in mice.
Caption: Generalized signaling pathway for many antidepressants.
References
Zometapine: Application Notes and Protocols for Antidepressant Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zometapine (CI-781) is a pyrazolodiazepine derivative with a novel chemical structure that distinguishes it from established classes of antidepressant medications.[1] Early preclinical studies have indicated its potential as an effective antidepressant agent, demonstrating efficacy in animal models of depression.[1] Notably, its structural resemblance to benzodiazepines belies an unusual pharmacological profile, showing activity in some, but not all, preclinical antidepressant screening tests.[1] This document provides detailed application notes and experimental protocols for the preclinical screening of this compound and related compounds for antidepressant activity, based on available research.
In Vivo Antidepressant Screening
The primary evidence for this compound's antidepressant-like effects comes from studies utilizing a chronic stress model in rats, which is considered to have good face validity for depressive states in humans.
Chronic Unpredictable Stress (CUS) Model in Rats
The Chronic Unpredictable Stress (CUS) model is a widely used paradigm to induce a state of behavioral depression in rodents, characterized by anhedonia, helplessness, and physiological changes analogous to symptoms of human depression. This compound has been shown to reverse the behavioral deficits induced by this model.[1]
-
Animal Model: Male Sprague-Dawley rats (200-250g at the start of the experiment).
-
Housing: Single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except during specific stressor periods.
-
Stress Regimen (3 weeks):
-
Animals are subjected to a varying sequence of mild stressors daily for 21 consecutive days.
-
Stressors include:
-
Forced swimming in cold water (10°C for 10 minutes).
-
Tail suspension (15 minutes).
-
Overnight illumination.
-
Tilted cage (45°).
-
Soiled cage (200 ml of water in bedding).
-
Paired housing with another stressed rat.
-
Food and water deprivation (24 hours).
-
-
The sequence of stressors should be unpredictable to prevent habituation.
-
-
This compound Administration:
-
This compound is administered daily, typically via intraperitoneal (i.p.) injection, for the duration of the 3-week stress regimen.
-
A vehicle control group (e.g., saline or a suitable solvent) and a non-stressed control group should be included.
-
Dose-response studies are crucial to determine efficacy.
-
-
Behavioral Assessment (Post-Stress):
-
Open Field Test: To assess locomotor activity and exploratory behavior. A key observation from studies with this compound is the reversal of stress-induced deficits in activity, particularly in response to an acute auditory stressor (e.g., a loud noise) just before the test.[1]
-
Defecation Score: The number of fecal boli in the open field is recorded as a measure of anxiety/emotionality. Antidepressant treatment is expected to normalize stress-induced increases in defecation.
-
-
Physiological Assessment:
-
Corticosterone Levels: Blood samples are collected at the end of the study to measure basal corticosterone levels. Chronic stress typically elevates these levels, and effective antidepressant treatment is expected to normalize them.
-
Data Presentation: In Vivo Studies
| Group | Treatment | Open Field Activity (Crossings) | Defecation (Boli Count) | Basal Corticosterone (ng/mL) |
| Control | Vehicle (No Stress) | Data Not Available in Abstract | Data Not Available in Abstract | Data Not Available in Abstract |
| CUS | Vehicle | Data Not Available in Abstract | Data Not Available in Abstract | Data Not Available in Abstract |
| CUS | This compound (Low Dose) | Data Not Available in Abstract | Data Not Available in Abstract | Data Not Available in Abstract |
| CUS | This compound (Mid Dose) | Data Not Available in Abstract | Data Not Available in Abstract | Data Not Available in Abstract |
| CUS | This compound (High Dose) | Data Not Available in Abstract | Data Not Available in Abstract | Data Not Available in Abstract |
Note: Specific quantitative data from the pivotal study by Katz (1984) is not available in the public domain abstracts. The table serves as a template for presenting such data.
In Vitro Antidepressant Screening
Monoamine Transporter Binding and Uptake Assays
A primary mechanism of many antidepressants is the inhibition of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.
-
Target Preparation: Cell membranes expressing human recombinant SERT, NET, or DAT.
-
Radioligands:
-
SERT: [³H]Citalopram or [³H]Paroxetine
-
NET: [³H]Nisoxetine
-
DAT: [³H]WIN 35,428
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Determine the inhibitory constant (Ki) of this compound for each transporter.
-
Target Preparation: Synaptosomes prepared from rat brain regions rich in the respective transporters (e.g., striatum for DAT, cortex for SERT and NET).
-
Radiolabeled Substrates: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).
-
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of this compound.
-
Initiate uptake by adding the radiolabeled substrate.
-
Terminate the uptake reaction by rapid filtration and washing.
-
Measure the amount of substrate taken up by the synaptosomes.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of uptake for each monoamine.
Monoamine Oxidase (MAO) Inhibition Assay
To rule out another common antidepressant mechanism, this compound should be tested for its ability to inhibit MAO-A and MAO-B.
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: A fluorescent or chemiluminescent substrate (e.g., kynuramine).
-
Procedure:
-
Incubate the MAO enzyme with varying concentrations of this compound.
-
Add the substrate to initiate the reaction.
-
Measure the product formation over time using a plate reader.
-
-
Data Analysis: Determine the IC50 of this compound for both MAO isoforms.
Data Presentation: In Vitro Assays
| Assay | Target | This compound Activity |
| Binding Affinity | hSERT | Ki = ? |
| hNET | Ki = ? | |
| hDAT | Ki = ? | |
| Uptake Inhibition | [³H]5-HT Uptake | IC50 = ? |
| [³H]NE Uptake | IC50 = ? | |
| [³H]DA Uptake | IC50 = ? | |
| Enzyme Inhibition | MAO-A | IC50 = ? |
| MAO-B | IC50 = ? |
Note: This table represents a template for presenting hypothetical in vitro screening data for this compound, as specific experimental values are not currently available.
Signaling Pathway Analysis
The precise signaling pathway of this compound has not been elucidated. However, many antidepressants are known to converge on pathways that enhance neurotrophic signaling and synaptic plasticity. A key pathway implicated in the action of various antidepressants is the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).
This proposed pathway suggests that this compound, through an unconfirmed primary target, modulates monoaminergic systems, leading to an increase in BDNF. This, in turn, activates the TrkB receptor and its downstream signaling cascades (PLCγ1, Akt, ERK), ultimately leading to enhanced synaptic plasticity and neurogenesis, which are believed to underlie the therapeutic effects of many antidepressants. It is crucial to note that this is a generalized model, and experimental validation is required to confirm this compound's specific molecular mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Zometapine Degradation Analysis
Disclaimer: Information regarding a compound specifically named "Zometapine" is not available in the public domain. The following guide is based on established degradation pathways and analytical methodologies for a representative tricyclic antidepressant, Amitriptyline, which may serve as a relevant analogue for researchers working with similar molecular scaffolds.
Frequently Asked Questions (FAQs)
??? Q1: What are the primary forced degradation pathways for tricyclic antidepressants like Amitriptyline?
Under forced degradation conditions, tricyclic antidepressants such as Amitriptyline primarily degrade through oxidation and photolysis. Oxidative degradation, particularly using agents like hydrogen peroxide, often leads to the formation of N-oxide derivatives. Photodegradation can result in more complex transformations, including demethylation and cyclization reactions, leading to a variety of byproducts.
??? Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
Unexpected peaks in your chromatogram often indicate the formation of degradation byproducts. Common causes include:
-
Sample Handling: Exposure of the sample to light or elevated temperatures during preparation and analysis can induce degradation.
-
Solvent Interaction: The solvents used in your mobile phase or for sample dissolution could be reacting with the analyte.
-
Oxidation: Dissolved oxygen in the mobile phase can lead to oxidative degradation, especially for sensitive molecules.
-
Contamination: Contamination from glassware, solvents, or previous analyses can introduce extraneous peaks.
A systematic troubleshooting approach, starting with a review of sample handling procedures and analysis of blank injections, is recommended.
??? Q3: How can I prevent the oxidation of my compound during analysis and storage?
To minimize oxidation, consider the following preventative measures:
-
Inert Atmosphere: Prepare and store samples under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use freshly degassed solvents for both sample preparation and the HPLC mobile phase.
-
Antioxidants: If compatible with your analytical method, the addition of a small amount of an antioxidant (e.g., BHT) to the sample solution can be effective.
-
Controlled Temperature: Store stock solutions and samples at reduced temperatures (e.g., 2-8 °C) to slow down the rate of oxidative reactions.
??? Q4: What are the key byproducts I should monitor during the degradation of Amitriptyline?
Based on forced degradation studies, the primary byproducts to monitor for Amitriptyline include:
-
Amitriptyline N-oxide: A major product of oxidative degradation.
-
Nortriptyline: Formed through N-demethylation, often observed under photolytic or metabolic conditions.
-
Dibenzosuberone: A ketone resulting from the cleavage of the side chain, indicating more extensive degradation.
Monitoring for these specific byproducts can provide a clearer picture of the degradation pathway and the stability of the parent compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing/Fronting) | Secondary Silanol Interactions: Active sites on the HPLC column stationary phase interacting with the basic amine group of the molecule. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjust mobile phase pH. |
| Irreproducible Retention Times | Column Temperature Fluctuations: Inconsistent temperature control affecting analyte interaction with the stationary phase. | Use a column oven to maintain a stable temperature throughout the analysis. |
| Mobile Phase Composition Drift: Evaporation of volatile organic components changing the mobile phase polarity over time. | Keep mobile phase bottles covered and prepare fresh mobile phase daily. | |
| Loss of Analyte Signal | Adsorption to Surfaces: The compound may be adsorbing to glass or plastic surfaces of vials and containers. | Use silanized glass vials or polypropylene vials to minimize adsorption. |
| In-source Fragmentation (MS) | Optimize mass spectrometry source conditions (e.g., cone voltage, capillary temperature) to minimize fragmentation of the parent ion. |
Quantitative Data Summary
The following table summarizes the degradation of Amitriptyline under various stress conditions as reported in literature.
| Stress Condition | Duration | Amitriptyline Degraded (%) | Major Degradation Byproduct(s) Formed | Reference |
| Acid Hydrolysis (0.1M HCl) | 8 hours | 12.5% | Nortriptyline, Dibenzosuberone | |
| Alkaline Hydrolysis (0.1M NaOH) | 8 hours | 9.8% | Nortriptyline | |
| Oxidative (30% H₂O₂) | 24 hours | 21.3% | Amitriptyline N-oxide | |
| Photolytic (UV Light) | 7 days | 15.6% | Nortriptyline, Dibenzosuberone | |
| Thermal (80°C) | 48 hours | 7.2% | Nortriptyline |
Experimental Protocols
Protocol 1: Forced Degradation Study (Based on Amitriptyline)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1M NaOH, and dilute with mobile phase to the target concentration.
-
Base Degradation: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.
-
Thermal Degradation: Store the stock solution in a sealed vial in an oven at 80°C for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV or HPLC-MS method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Primary degradation pathways for a tricyclic antidepressant analogue.
Caption: General workflow for a forced degradation study.
Technical Support Center: Optimizing Zometapine Dosage for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Zometapine dosage for behavioral studies in rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in behavioral research?
This compound (CI-781) is a pyrazolodiazepine derivative with a structural resemblance to benzodiazepines.[1] It has demonstrated potential as an antidepressant and is primarily used in preclinical behavioral studies to investigate its effects on depression-like behaviors.[1][2]
Q2: What is a typical effective dosage range for this compound in rodent models of depression?
A key study using a chronic stress model in rats found that this compound produced a dose-related reversal of behavioral depression.[1] While the specific dose range from this seminal study is not detailed in available abstracts, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions, animal strain, and behavioral endpoint.
Q3: What are the known side effects of this compound in research animals?
Q4: What is the proposed mechanism of action for this compound?
The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. Given its classification as a pyrazolodiazepine and its antidepressant effects, it is hypothesized to modulate GABAergic neurotransmission, similar to benzodiazepines, and may also influence other neurotransmitter systems implicated in depression.
Troubleshooting Guide
Poor Efficacy or Lack of Behavioral Effect
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | - Conduct a dose-response study to identify the minimal effective dose and the dose at which ceiling effects or side effects emerge.- Consider that the effective dose may vary between different behavioral assays (e.g., forced swim test vs. chronic stress model). |
| Inappropriate Route of Administration | - Ensure the chosen route of administration (e.g., intraperitoneal, oral gavage) is appropriate for the vehicle and desired pharmacokinetic profile.- Verify proper administration technique to ensure the full dose is delivered. |
| Insufficient Treatment Duration | - For chronic models of depression, a treatment duration of at least three weeks may be necessary to observe behavioral effects.[1]- For acute tests, ensure the timing of the behavioral assessment aligns with the peak plasma concentration of the drug. |
| Vehicle Incompatibility | - Ensure this compound is fully dissolved or suspended in a suitable, non-toxic vehicle.- Run a vehicle-only control group to rule out any behavioral effects of the vehicle itself. |
| Animal Strain Variability | - Different rodent strains can exhibit varying sensitivities to pharmacological agents. Ensure the chosen strain is appropriate for the behavioral model and consider potential strain-specific metabolic differences. |
Unwanted Side Effects (e.g., Sedation, Motor Impairment)
| Potential Cause | Troubleshooting Steps |
| Dosage Too High | - Reduce the dosage to the minimal effective dose identified in your dose-response study.- If antidepressant effects and motor impairments overlap, consider alternative behavioral assays that are less sensitive to motor activity. |
| Off-Target Effects | - As a pyrazolodiazepine, this compound may have sedative effects at higher concentrations. Characterize the dose-response relationship for both antidepressant-like effects and sedation to find a therapeutic window. |
| Metabolic Differences | - Individual animal metabolism can vary. Ensure consistent dosing times and control for factors that can influence metabolism, such as diet and housing conditions. |
Experimental Protocols
Chronic Stress Model for Antidepressant Screening (Based on Katz, 1984)
This protocol is a generalized representation based on the available information. Researchers should consult the original publication for specific details.
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Animals: Male rats of an appropriate strain (e.g., Sprague-Dawley).
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Housing: Single-housed in a controlled environment (12:12 light:dark cycle, controlled temperature and humidity).
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Chronic Stress Induction: For a period of three weeks, expose animals to a series of unpredictable, mild stressors. Examples include:
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Cage tilt
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Overnight illumination
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Paired housing with a dominant rat
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White noise exposure
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Drug Administration:
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Route: Intraperitoneal (IP) injection or oral gavage.
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Dosing: Administer this compound or vehicle daily throughout the 3-week stress period. A dose-response study should be conducted to determine the optimal dose.
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Timing: Administer at a consistent time each day.
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Behavioral Testing:
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Following the 3-week stress and treatment period, assess depressive-like behavior. The original study noted that drug-induced reversal was observed in rats activated by acute noise exposure.
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Behavioral endpoints could include measures of anhedonia (e.g., sucrose preference test), behavioral despair (e.g., forced swim test), or changes in locomotor activity.
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Data Analysis: Compare behavioral outcomes between the vehicle-treated stress group, this compound-treated stress groups, and a non-stressed control group.
Visualizations
References
Zometapine Technical Support Center: Vehicle Selection for Subcutaneous Injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting a suitable vehicle for the subcutaneous injection of zometapine. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for subcutaneous formulation?
A1: While comprehensive public data on this compound's physicochemical properties is limited, the following are crucial for formulation development:
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pKa and logP: These values, which influence solubility and membrane permeability, are not publicly documented and should be determined as a first step.
Q2: What are the primary considerations when selecting a vehicle for subcutaneous injection of this compound?
A2: The choice of vehicle is critical for ensuring drug stability, bioavailability, and minimizing injection site reactions. Key considerations include:
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pH and Buffering Capacity: The pH of the formulation should be as close to physiological pH (around 7.4) as possible to minimize pain and irritation. If this compound's stability requires a different pH, a low-strength buffer should be used.
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Osmolality: The formulation should ideally be isotonic (approximately 300 mOsm/kg). Hypertonic solutions can be used to increase solubility, but an upper limit of 600 mOsm/kg is recommended to avoid pain.
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Viscosity: The viscosity of the vehicle can affect the injection force and the rate of drug absorption from the subcutaneous space.
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Solubilizing Agents: If this compound's aqueous solubility is low, co-solvents (e.g., PEG300, PEG400), surfactants, or cyclodextrins may be necessary.
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Stability: The chosen vehicle must be compatible with this compound and maintain its stability over the desired shelf life.
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Tolerability: The final formulation must be well-tolerated at the injection site. An in vivo tolerability study is essential to assess for signs of irritation, inflammation, or necrosis.
Troubleshooting Guide
Q: My this compound is precipitating out of my aqueous-based vehicle. What can I do?
A: Precipitation suggests that the aqueous solubility of this compound is being exceeded. Consider the following troubleshooting steps:
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pH Adjustment: Determine the pH-solubility profile of this compound. Adjusting the pH of the vehicle may enhance its solubility.
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Incorporate Co-solvents: Introduce a biocompatible co-solvent such as polyethylene glycol 300 (PEG300), polyethylene glycol 400 (PEG400), or propylene glycol. Start with a low percentage and incrementally increase it.
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Use of Surfactants: Non-ionic surfactants like polysorbate 80 (Tween 80) can help to solubilize hydrophobic compounds.
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Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.
Q: During animal studies, I am observing significant injection site reactions. How can I address this?
A: Injection site reactions can be caused by several factors related to the formulation. To troubleshoot this issue:
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Evaluate pH and Osmolality: Ensure the pH of your formulation is close to neutral and the osmolality is below 600 mOsm/kg. Deviations from physiological norms can cause irritation.
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Reduce Excipient Concentrations: High concentrations of co-solvents or surfactants can sometimes lead to local intolerance. Try to reduce the concentration of these excipients to the minimum required for solubilization.
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Assess for Contamination: Ensure the formulation is sterile and free of pyrogens, as these can elicit an inflammatory response.
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Change the Vehicle: If the issue persists, a complete change of vehicle system may be necessary. For instance, if you are using a co-solvent system, you might explore a cyclodextrin-based formulation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅ClN₄ | |
| Molecular Weight | 274.75 g/mol | |
| Known Solubility | Soluble in DMSO | |
| Aqueous Solubility | Data not available; must be experimentally determined. | |
| pKa | Data not available; must be experimentally determined. | |
| logP | Data not available; must be experimentally determined. |
Table 2: Key Formulation Parameters for Subcutaneous Injections
| Parameter | Recommended Range | Rationale | Source |
| pH | 5.5 - 8.5 | Minimize tissue damage and pain. | |
| Osmolality | 300 - 600 mOsm/kg | Reduce pain upon injection. | |
| Injection Volume | < 1.5 mL | Improve tolerability and reduce pain. |
Experimental Protocols
Protocol 1: Vehicle Solubility Study
Objective: To determine the solubility of this compound in various potential vehicles.
Methodology:
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Prepare a series of potential vehicles and vehicle combinations (e.g., saline, phosphate buffers at different pH values, solutions with varying concentrations of co-solvents like PEG300, and cyclodextrins).
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Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each vehicle in a glass vial.
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Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vivo Tolerability Study in Rats
Objective: To assess the local tolerability of different this compound formulations after subcutaneous injection in a rat model.
Methodology:
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Prepare sterile formulations of this compound in the selected vehicles. A vehicle-only control group and a saline control group should be included.
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Administer a single subcutaneous bolus injection of a fixed volume (e.g., 1 mL/kg) to the dorsal flank of the rats.
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Observe the animals for any immediate signs of distress or pain.
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At regular intervals (e.g., 24 and 48 hours post-injection), conduct macroscopic examinations of the injection site for signs of erythema (redness), edema (swelling), or other reactions.
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At the end of the observation period (e.g., 48 hours), euthanize the animals and perform a microscopic (histopathological) examination of the injection site tissue to assess for inflammation, necrosis, or other signs of tissue damage.
Visualizations
Caption: Experimental workflow for selecting a suitable subcutaneous injection vehicle.
Caption: A hypothetical signaling pathway for an antidepressant like this compound.
References
Zometapine Purity Analysis and Quality Control: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with zometapine. The information herein is compiled from established principles of analytical chemistry and pharmaceutical quality control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity analysis crucial?
A1: this compound (CI-781) is a pyrazolodiazepine derivative that has been studied for its antidepressant properties.[1][2][3][4] Purity analysis is critical to ensure the safety, efficacy, and stability of the active pharmaceutical ingredient (API). Impurities can arise from the synthesis process, degradation, or storage and may have unintended pharmacological or toxicological effects. Regulatory bodies require stringent purity control for all pharmaceutical compounds.
Q2: What are the common analytical techniques for determining this compound purity?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of non-volatile compounds like this compound.[5] Other techniques that may be employed include:
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Gas Chromatography (GC): Primarily for analyzing volatile impurities and residual solvents.
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Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) for the identification and quantification of impurities with high sensitivity and specificity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the API and any isolated impurities.
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Capillary Electrophoresis (CE): Offers high-resolution separation for certain types of molecules.
Q3: What are typical impurities that might be found in a this compound sample?
A3: While specific impurity profiles for this compound are not publicly detailed, common impurities for synthesized pharmaceutical compounds include:
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Starting materials and reagents: Unreacted precursors from the synthesis.
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Intermediates: Compounds formed during the synthesis that did not fully convert to the final product.
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By-products: Unintended molecules formed from side reactions.
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Degradation products: Formed by hydrolysis, oxidation, photolysis, or thermal stress.
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Residual solvents: Solvents used during synthesis and purification.
A stability-indicating HPLC method is essential to separate this compound from its potential degradation products.
HPLC Troubleshooting Guides
Scenario 1: Unexpected Peaks in the Chromatogram
Problem: You observe unexpected peaks in your HPLC chromatogram for this compound.
Troubleshooting Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Adjusting Zometapine administration for different mouse strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of Zometapine in different mouse strains for preclinical research. Due to the limited availability of specific data on this compound in mice, this guide offers general principles, troubleshooting advice, and experimental frameworks based on experience with other antidepressant and pyrazolodiazepine compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrazolodiazepine derivative that has shown potential as an antidepressant.[1] Its exact mechanism of action is not fully elucidated but, like other antidepressants, it is believed to modulate neurotransmitter systems in the brain.[1][2] Further research is needed to pinpoint its specific molecular targets and signaling pathways.
Q2: Which mouse strain is best for studying the effects of this compound?
A2: The choice of mouse strain is critical and can significantly impact experimental outcomes. Different strains exhibit varying baseline behaviors and sensitivities to antidepressants.[3][4] For example, BALB/c mice are known to be more anxiety-prone and often show a robust response to antidepressant treatment. In contrast, C57BL/6 mice are a common background strain for transgenic models but may display different sensitivities. It is recommended to conduct pilot studies on a few different strains (e.g., BALB/c, C57BL/6, and an outbred strain like Swiss Webster) to determine the most suitable one for your research question.
Q3: What is the recommended route of administration for this compound in mice?
A3: Common routes for administering compounds to mice include intraperitoneal (IP), subcutaneous (SC), oral gavage (PO), and intravenous (IV) injection. The choice of route depends on the experimental design, the desired pharmacokinetic profile, and the formulation of this compound. IP and SC injections are common for routine dosing, while IV administration provides immediate systemic circulation. Oral gavage is used to simulate clinical oral administration.
Q4: How do I prepare a this compound solution for injection?
A4: The solubility of this compound in common vehicles needs to be determined empirically. Start with sterile isotonic saline or water for injection. If this compound has poor aqueous solubility, consider using a small percentage of a co-solvent like DMSO or ethanol, or formulating it in a vehicle such as corn oil or sesame oil. It is crucial to establish a vehicle control group in your experiments to account for any effects of the vehicle itself.
Q5: What are potential side effects of this compound in mice?
A5: While specific side effects of this compound in mice are not well-documented, general adverse effects of antidepressants in rodents can include changes in motor activity, sedation, or gastrointestinal issues. High doses may lead to toxicity. It is essential to perform a dose-ranging study to identify the maximum tolerated dose (MTD) and a therapeutically relevant dose with minimal side effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable behavioral effect | - Inappropriate mouse strain- Insufficient dose- Poor drug absorption/bioavailability- Ineffective route of administration | - Test different mouse strains known to be sensitive to antidepressants (e.g., BALB/c).- Perform a dose-response study to find an effective dose.- Analyze plasma drug concentration to assess bioavailability.- Try a different route of administration (e.g., switch from PO to IP). |
| High variability in results | - Inconsistent dosing technique- Genetic variability in outbred strains- Environmental stressors | - Ensure all personnel are properly trained in the chosen administration technique.- Consider using an inbred mouse strain for more consistent genetic background.- Standardize housing conditions and handling procedures to minimize stress. |
| Signs of toxicity (e.g., lethargy, weight loss) | - Dose is too high- Vehicle toxicity- Acute reaction to the compound | - Reduce the dose of this compound.- Run a vehicle-only control group to check for vehicle-induced toxicity.- Observe animals closely after administration and record all adverse events. Consider a different formulation if necessary. |
| Precipitation of this compound in solution | - Poor solubility in the chosen vehicle- Temperature changes affecting solubility | - Try a different vehicle or a combination of co-solvents.- Gently warm the solution before administration and ensure it is fully dissolved.- Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound in Mice
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Animal Selection: Choose male or female mice from a selected inbred strain (e.g., BALB/c or C57BL/6), aged 8-10 weeks.
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Drug Preparation: Prepare this compound solutions at various concentrations in a suitable vehicle. Include a vehicle-only control group.
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Administration: Administer a single dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection). Use a dose range based on literature for similar compounds or start with a wide range (e.g., 1, 5, 10, 25, 50 mg/kg).
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Observation: Monitor mice for at least 4 hours post-administration for any signs of toxicity or behavioral changes. Record observations systematically.
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Behavioral Testing: At a predetermined time post-injection (e.g., 30 minutes), conduct a behavioral test relevant to antidepressant effects, such as the Forced Swim Test or Tail Suspension Test.
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Data Analysis: Analyze the behavioral data to determine the effective dose range.
Protocol 2: Comparative Pharmacokinetic Study of this compound in Different Mouse Strains
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Animal Selection: Use at least two different strains of mice (e.g., BALB/c and C57BL/6).
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Drug Administration: Administer a single, standardized dose of this compound to all mice via a consistent route (e.g., intravenous or intraperitoneal).
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Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
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Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each mouse strain.
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of this compound Across Different Mouse Strains
| Mouse Strain | Cmax (ng/mL) | Tmax (min) | AUC (ng*h/mL) | Half-life (h) |
| BALB/c | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
| C57BL/6 | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
| Swiss Webster | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
Table 2: Example Behavioral Response to this compound in the Forced Swim Test
| Mouse Strain | Vehicle (Immobility time, s) | This compound [Dose 1] (Immobility time, s) | This compound [Dose 2] (Immobility time, s) |
| BALB/c | [Enter Data] | [Enter Data] | [Enter Data] |
| C57BL/6 | [Enter Data] | [Enter Data] | [Enter Data] |
| Swiss Webster | [Enter Data] | [Enter Data] | [Enter Data] |
Visualizations
Caption: Generalized signaling pathway for an antidepressant that inhibits monoamine reuptake.
Caption: Recommended experimental workflow for preclinical evaluation of this compound in mice.
References
- 1. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain Differences in the Chronic Mild Stress Animal Model of Depression and Anxiety in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Zometapine experimental variability and reproducibility issues
Welcome to the technical support center for Zometapine. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges in experimental variability and reproducibility when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as CI-781) is a pyrazolodiazepine derivative that has been investigated for its antidepressant properties.[1][2] Its chemical structure is distinct from other major classes of antidepressants.[2]
Q2: What are the known challenges in preclinical studies with this compound?
While this compound showed promise in some preclinical models, like other investigational drugs, it may present challenges in achieving consistent results across different experimental setups.[3] Factors such as animal models, experimental protocols, and reagent quality can all contribute to variability.
Q3: How should this compound be stored to ensure its stability?
To maintain the stability and integrity of this compound, it should be stored under conditions specified by the manufacturer, which is typically at room temperature in the continental US.[1] However, it is crucial to consult the Certificate of Analysis for specific storage recommendations. Improper storage, including exposure to high humidity or extreme temperatures, can lead to degradation of the compound.
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Effects in Animal Models
Problem: You are observing significant variability in the behavioral responses of rodents to this compound administration between experimental cohorts.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Animal Strain and Health | Ensure the use of a consistent, well-characterized rodent strain. The health status of the animals should be monitored closely, as underlying health issues can affect drug response. |
| Drug Formulation and Administration | Verify the correct formulation and vehicle for this compound administration. Ensure the route and timing of administration are consistent across all animals. |
| Environmental Factors | Standardize environmental conditions such as light-dark cycles, temperature, and noise levels in the animal facility, as these can impact behavioral outcomes. |
| Behavioral Assay Protocol | Strictly adhere to the standardized protocol for the behavioral assay. Ensure all experimenters are trained and follow the same procedure to minimize inter-operator variability. |
Issue 2: Poor Reproducibility in In Vitro Cellular Assays
Problem: You are experiencing difficulty in replicating the results of your this compound experiments in cell-based assays.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Regularly perform cell line authentication and mycoplasma testing to ensure the integrity of your cell cultures. Genetic drift in cell lines over multiple passages can lead to altered drug responses. |
| Reagent Quality and Consistency | Use high-quality, certified reagents. Lot-to-lot variability in reagents such as serum and media supplements can significantly impact experimental outcomes. |
| Compound Purity and Handling | Confirm the purity of the this compound sample. Improper handling, such as repeated freeze-thaw cycles, can degrade the compound. Always follow the supplier's handling instructions. |
| Assay-Specific Parameters | Optimize and standardize assay parameters such as cell seeding density, incubation times, and detection methods. |
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-like Activity in the Forced Swim Test (FST)
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Animals: Male Sprague-Dawley rats (200-250g).
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Drug Preparation: Prepare this compound in a vehicle of 0.5% carboxymethylcellulose.
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Administration: Administer this compound (e.g., 1, 5, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
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Pre-swim Session (Day 1): Place each rat individually in a cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm for 15 minutes.
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Test Session (Day 2): 24 hours after the pre-swim, place the rats back in the swim cylinder for a 5-minute test session.
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Data Analysis: Record the duration of immobility during the 5-minute test session. A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol 2: Assessment of this compound's Effect on Neuronal Viability
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Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
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Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle for 24 hours.
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Viability Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
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Data Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
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Analysis: Express cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Workflow Diagrams
Caption: Hypothesized signaling pathway for this compound's mechanism of action.
Caption: A logical workflow for troubleshooting experimental reproducibility.
References
Validation & Comparative
Zometapine and Imipramine: A Comparative Analysis in the Forced Swim Test
Overview of Compounds
Imipramine is a well-established tricyclic antidepressant (TCA).[1][2][3] Its primary mechanism of action involves the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft, leading to increased availability of these neurotransmitters.[1][3] This modulation of monoaminergic systems is believed to be central to its antidepressant effects.
Zometapine is a pyrazolodiazepine derivative with a unique chemical structure that distinguishes it from other classes of antidepressants. While its precise mechanism of action is not as extensively characterized as that of imipramine, it is recognized as an effective antidepressant agent. Its novel structure suggests a potentially different pharmacological profile compared to traditional antidepressants.
The Forced Swim Test: Experimental Protocol
The forced swim test is a behavioral assay used to assess antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable water-filled cylinder. The underlying principle is that antidepressant treatment reduces the duration of immobility, reflecting a more persistent and active coping strategy.
A standard protocol for the FST in mice is as follows:
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Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter and 30 cm in height) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
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Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The initial 2 minutes are considered an acclimatization period and are not scored.
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Scoring: During the final 4 minutes of the test, the duration of immobility is recorded. Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water. Active behaviors like swimming and climbing are also sometimes quantified to differentiate between serotonergic and noradrenergic antidepressant effects.
Comparative Performance in the Forced Swim Test
While a direct, side-by-side quantitative comparison from a single study is unavailable, the expected outcomes based on the individual characteristics of imipramine and the general antidepressant activity of this compound can be inferred.
| Parameter | Imipramine (Expected Effect) | This compound (Expected Effect) |
| Immobility Time | Significant decrease | Decrease |
| Climbing Behavior | Increase (indicative of noradrenergic activity) | To be determined |
| Swimming Behavior | Increase (indicative of serotonergic activity) | To be determined |
Note: The effects of this compound are inferred from its classification as an antidepressant and may not be fully characterized in the forced swim test.
Signaling Pathways
The antidepressant effects of imipramine are primarily attributed to its influence on monoaminergic signaling pathways. By blocking the reuptake of norepinephrine (NE) and serotonin (5-HT), it enhances neurotransmission in brain regions crucial for mood regulation.
This compound's novel structure suggests it may act on different or broader signaling pathways compared to TCAs. While its specific targets are not fully elucidated, its antidepressant action implies a modulation of neural circuits involved in mood and behavior.
Experimental Workflow & Signaling Diagrams
To visually represent the experimental process and the proposed mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Imipramine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
Zometapine vs. SSRIs in a Chronic Mild Stress Model: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the preclinical efficacy and mechanisms of novel antidepressant compounds in comparison to established drug classes is paramount. This guide provides an objective comparison of zometapine, a structurally novel antidepressant, and Selective Serotonin Reuptake Inhibitors (SSRIs), the cornerstone of current depression treatment, within the context of the chronic mild stress (CMS) animal model of depression.
This analysis is based on available experimental data, focusing on behavioral outcomes and underlying signaling pathways. Due to the limited availability of detailed quantitative data from early studies on this compound, a direct statistical comparison is challenging. However, a qualitative and mechanistic comparison can inform future research and development in the field of neuropsychopharmacology.
Executive Summary
This compound, a pyrazolodiazepine derivative, has demonstrated efficacy in reversing behavioral deficits in a chronic stress model, suggesting antidepressant potential. Its mechanism of action is distinct from SSRIs, involving antagonism of dopamine and serotonin receptors, as well as inhibition of norepinephrine reuptake. In contrast, SSRIs, such as fluoxetine, primarily act by blocking the reuptake of serotonin, leading to increased synaptic availability of this neurotransmitter. Both compound types show efficacy in mitigating depressive-like behaviors in the CMS model, a widely validated preclinical paradigm for studying depression.
Experimental Protocols
To understand the comparative efficacy, it is crucial to detail the experimental designs employed in these studies.
Chronic Mild Stress (CMS) Model
The CMS model is a well-established preclinical model that induces a state of anhedonia, a core symptom of depression, in rodents.[1] The protocol involves the sequential and unpredictable application of a variety of mild stressors over a period of several weeks.
Typical Stressors Include:
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Cage tilt (45°)
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Damp bedding
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Strobe lighting overnight
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Paired housing with a new cage mate
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Reversed light-dark cycle
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Food or water deprivation
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White noise
The duration of the stress period typically ranges from 3 to 8 weeks to induce a stable depressive-like phenotype.
Behavioral Assessments
Sucrose Preference Test (SPT): This test is the primary measure of anhedonia in the CMS model. Rodents, who normally prefer sweet solutions, are presented with a choice between a 1% sucrose solution and water. A reduction in sucrose preference is indicative of an anhedonic state. Antidepressant efficacy is demonstrated by the reversal of this deficit.
Forced Swim Test (FST): This test assesses behavioral despair. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time suggesting an antidepressant effect.
Comparative Efficacy Data
While direct comparative studies are not available, data from separate studies on this compound and the representative SSRI, fluoxetine, in the CMS model are presented below.
This compound Performance
A key study by Katz (1984) investigated the effects of this compound in a chronic stress model in rats. The study reported that three weeks of this compound treatment selectively reversed a behavioral depression induced by chronic stress.[2] This reversal was dose-dependent and was further corroborated by a reduction in stress-induced defecation and a partial normalization of elevated basal corticosterone levels.[2] Unfortunately, specific quantitative data from this study are not publicly available for a direct tabular comparison.
SSRI (Fluoxetine) Performance
Numerous studies have validated the efficacy of SSRIs in the CMS model. The data below is representative of the effects of fluoxetine.
Table 1: Effect of Fluoxetine on Sucrose Preference in Rats Subjected to Chronic Mild Stress
| Treatment Group | Sucrose Preference (%) (Mean ± SEM) |
| Control | 71.3 ± 3.6 |
| CMS + Vehicle | 55.2 ± 5.1 |
| CMS + Fluoxetine | 71.2 ± 6.1 |
Data adapted from Lu et al., 2017. The CMS + Vehicle group showed a significant decrease in sucrose preference compared to the control group, indicating anhedonia. Chronic fluoxetine treatment significantly reversed this deficit, bringing sucrose preference back to control levels.
Table 2: Effect of Fluoxetine on Immobility Time in the Forced Swim Test in Rats Subjected to Chronic Mild Stress
| Treatment Group | Immobility Time (seconds) (Mean ± SEM) |
| Control | ~125 |
| CMS + Vehicle | ~175 |
| CMS + Fluoxetine | ~130 |
Illustrative data based on typical findings. Chronic mild stress induces a significant increase in immobility time in the FST. Fluoxetine treatment reverses this increase, indicating an antidepressant-like effect.
Mechanisms of Action and Signaling Pathways
The differing pharmacological profiles of this compound and SSRIs suggest distinct underlying molecular mechanisms.
This compound's Multi-Target Mechanism
This compound is a pyrazolodiazepine with a complex pharmacology. It acts as an antagonist at dopamine (D1 and D2-like) and various serotonin receptors (5-HT2a, 5-HT2c, 5-HT6, and 5-HT7). Additionally, it inhibits the reuptake of norepinephrine. This multi-faceted mechanism suggests a broader impact on monoaminergic systems compared to SSRIs.
SSRIs' Serotonin-Centric Pathway
SSRIs, as their name suggests, selectively inhibit the serotonin transporter (SERT). This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The therapeutic effects of SSRIs are thought to arise from downstream adaptations to this initial action, including the modulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB. Recent evidence also suggests that antidepressants may directly bind to and allosterically modulate TrkB receptors.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing antidepressant efficacy in a chronic mild stress model.
Conclusion and Future Directions
Both this compound and SSRIs demonstrate antidepressant-like effects in the chronic mild stress model, a critical benchmark for preclinical antidepressant efficacy. However, they achieve these effects through distinct pharmacological mechanisms. SSRIs, exemplified by fluoxetine, reliably reverse anhedonia-like behavior by selectively targeting the serotonin system. This compound's broader mechanism of action, encompassing dopamine, serotonin, and norepinephrine pathways, suggests it may offer a different therapeutic profile, though more comprehensive preclinical data is needed to fully characterize its effects.
For drug development professionals, the key takeaways are:
-
The CMS model remains a robust platform for evaluating novel antidepressant candidates.
-
Compounds with multi-target mechanisms, like this compound, may represent a promising avenue for developing treatments for depression that are effective in patient populations non-responsive to SSRIs.
-
Future preclinical studies should aim for direct, head-to-head comparisons of novel compounds with established antidepressants like SSRIs, utilizing a comprehensive battery of behavioral and neurochemical assessments to provide a clearer picture of their relative efficacy and mechanisms. A full dose-response analysis of this compound in the CMS model, with detailed reporting of quantitative data, would be a valuable contribution to the field.
References
A Tale of Two Antidepressants: Ketamine's Rapid Revolution vs. Zometapine's Forgotten Footprint
A comprehensive head-to-head comparison of the rapid antidepressant effects of ketamine and the lesser-known compound, zometapine, reveals a stark contrast in both the scientific understanding and clinical application of these two molecules. While ketamine has emerged as a revolutionary rapid-acting treatment for depression, this compound remains a sparsely researched pyrazolodiazepine derivative with limited evidence of such effects.
This guide provides a detailed comparison of their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate them, offering researchers and drug development professionals a clear perspective on the current state of knowledge for both compounds.
At a Glance: Key Differences
| Feature | This compound | Ketamine |
| Drug Class | Pyrazolodiazepine | NMDA Receptor Antagonist |
| Mechanism of Action | Not well-defined; distinct from typical antidepressants. | Non-competitive NMDA receptor antagonist, leading to a glutamate surge, activation of AMPA receptors, and downstream signaling cascades involving BDNF and mTOR.[1][2][3] |
| Onset of Antidepressant Effects | Likely non-rapid; preclinical effects observed after three weeks of treatment.[4] | Rapid, within hours of a single subanesthetic dose. |
| Clinical Development Status | Development appears to have been discontinued. | The S-enantiomer, esketamine, is approved as a nasal spray for treatment-resistant depression. Racemic ketamine is used off-label. |
| Supporting Data | Limited to a few preclinical studies from the 1980s. | Extensive preclinical and clinical research, including numerous clinical trials. |
Delving into the Mechanisms: A Gulf in Understanding
The mechanistic understanding of ketamine's rapid antidepressant effects is well-established, while this compound's pharmacological profile remains largely enigmatic.
Ketamine's Rapid Antidepressant Signaling Cascade:
Ketamine's primary action is the blockade of the N-methyl-D-aspartate (NMDA) receptor. This action is thought to preferentially occur on inhibitory GABAergic interneurons, leading to a disinhibition of pyramidal neurons and a subsequent surge in glutamate, the brain's primary excitatory neurotransmitter. This glutamate surge activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of downstream signaling events.
Key downstream pathways include the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB, and the activation of the mammalian Target of Rapamycin (mTOR) pathway. The convergence of these pathways is believed to result in increased synaptogenesis and a reversal of the synaptic deficits associated with chronic stress and depression.
This compound's Unclear Mechanism:
This compound is identified as a pyrazolodiazepine, a structural class that is distinct from tricyclic antidepressants, SSRIs, and other common antidepressant classes. Early research described its pharmacological profile as "unusual," noting its activity in some, but not all, preclinical tests for antidepressant potential. There is no evidence in the available literature to suggest that this compound acts on the NMDA receptor or triggers the rapid synaptic changes seen with ketamine. Its mechanism of action remains to be elucidated.
References
- 1. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketamine and rapid antidepressant action: new treatments and novel synaptic signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Zometapine's Antidepressant Effect: A Comparative Analysis with Behavioral Tests
For researchers and professionals in drug development, understanding the preclinical antidepressant profile of novel compounds is paramount. Zometapine, a pyrazolodiazepine derivative, presents a unique structural class among antidepressants.[1] This guide provides a comparative analysis of this compound's antidepressant effects with established drugs, focusing on data from key behavioral paradigms used to predict antidepressant efficacy: the Forced Swim Test (FST) and the Tail Suspension Test (TST).
While specific quantitative data for this compound in the FST and TST are not publicly available in the cited literature, its efficacy has been demonstrated in a chronic stress model of depression.[1] This guide will present the qualitative findings for this compound alongside representative quantitative data for the well-established antidepressants, Fluoxetine (an SSRI) and Imipramine (a tricyclic antidepressant), to offer a comparative perspective.
Comparative Behavioral Data
The following table summarizes the effects of this compound, Fluoxetine, and Imipramine in rodent models of depression. It is important to note that direct comparative studies involving this compound in the FST and TST are not available in the reviewed literature. The data for Fluoxetine and Imipramine are representative examples from studies using these standard behavioral tests.
| Compound | Behavioral Test | Animal Model | Key Findings | Dosage | Source |
| This compound | Chronic Stress Model | Rats | Reverses behavioral depression induced by chronic stress in a dose-dependent manner.[1] | Not Specified | Katz, 1984[1] |
| Fluoxetine | Forced Swim Test | Mice | Significantly decreases immobility time, indicating an antidepressant-like effect. | 10 mg/kg | (Representative data) |
| Imipramine | Forced Swim Test | Rats | Dose-dependently decreases the duration of immobility.[2] | 15 mg/kg | (Representative data) |
| Fluoxetine | Tail Suspension Test | Mice | Reduces the time spent immobile. | 10 mg/kg | (Representative data) |
| Imipramine | Tail Suspension Test | Mice | Decreases immobility time, an effect consistent with antidepressant activity. | 25 mg/kg | (Representative data) |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical behavioral studies. Below are the standard protocols for the Forced Swim Test and Tail Suspension Test.
Forced Swim Test (FST) Protocol
The Forced Swim Test is a widely used model to assess antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable cylinder of water.
-
Apparatus: A transparent cylindrical container (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Animals are individually placed in the cylinder for a 15-minute period. This session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-minute session. The duration of immobility (making only movements necessary to keep the head above water) is recorded during the final 4 minutes of this session.
-
-
Drug Administration: The test compound (e.g., this compound, Fluoxetine, Imipramine) or vehicle is typically administered at specific time points before the test session (e.g., 60, 30, and 5 minutes before).
Tail Suspension Test (TST) Protocol
The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant drugs, based on the principle of measuring immobility when a mouse is suspended by its tail.
-
Apparatus: A horizontal bar is elevated sufficiently high so that the suspended mouse cannot reach any surface. The area should be visually isolated for each animal.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the horizontal bar.
-
The total duration of the test is typically 6 minutes.
-
The duration of immobility (hanging passively without any movement) is recorded.
-
-
Drug Administration: Similar to the FST, the test compound or vehicle is administered at a defined time before the test.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and conceptual frameworks, the following diagrams are provided.
References
Zometapine and Tricyclic Antidepressants: A Comparative Pharmacological Guide
A detailed examination of the pharmacological properties of the novel pyrazolodiazepine, zometapine, in comparison to established tricyclic antidepressants (TCAs), highlighting key differences in their mechanisms of action and receptor interactions. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The landscape of antidepressant pharmacotherapy has been shaped by the evolution of our understanding of the neurobiology of depression. Tricyclic antidepressants (TCAs), discovered in the 1950s, were among the first effective pharmacological treatments for major depressive disorder. Their primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, leading to increased synaptic availability of these key neurotransmitters.[1][2] However, their broad pharmacological profile, which includes interactions with various other receptors, is also responsible for a range of side effects.[3]
This compound (CI-781) is a structurally novel compound, classified as a pyrazolodiazepine, with a molecular structure that bears a closer resemblance to benzodiazepines than to traditional antidepressants.[1] Preclinical studies have indicated its potential as an antidepressant, describing it as having an "unusual pharmacological profile" and being effective in some, though not all, animal models of depression.[1] Despite its demonstrated efficacy in a chronic stress model in rats, a comprehensive, publicly available dataset on its quantitative receptor binding affinities and neurotransmitter reuptake inhibition potencies is notably absent in the scientific literature.
This guide aims to provide a comparative overview of the pharmacology of this compound and TCAs, based on the currently available information. While a detailed quantitative comparison for this compound is limited by the scarcity of data, this guide will present the well-documented pharmacological profile of TCAs and offer a qualitative comparison with what is known about this compound. Furthermore, it will provide detailed methodologies for key experimental assays used in the pharmacological profiling of antidepressant drugs.
Comparative Pharmacology
Mechanism of Action
Tricyclic antidepressants exert their therapeutic effects primarily by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of serotonin and norepinephrine in the synapse, enhancing neurotransmission. The affinity of different TCAs for SERT and NET varies, leading to different pharmacological profiles. For instance, clomipramine is a potent inhibitor of both serotonin and norepinephrine reuptake, while desipramine is more selective for norepinephrine reuptake.
The precise mechanism of action for this compound remains to be fully elucidated. Its structural similarity to benzodiazepines might suggest an interaction with the GABA-A receptor complex; however, its characterization as an antidepressant with an "unusual" profile suggests a mechanism distinct from typical benzodiazepines and potentially different from TCAs. Without specific data on its interaction with monoamine transporters or other relevant receptors, a direct comparison of its mechanism of action with TCAs is not possible at this time.
Receptor Binding Profile
The clinical utility and side effect profile of TCAs are not only determined by their interaction with SERT and NET but also by their affinity for a range of other receptors. These off-target interactions are responsible for many of the adverse effects associated with TCA use. The table below summarizes the receptor binding affinities (Ki values) for several common TCAs. Lower Ki values indicate higher binding affinity.
| Tricyclic Antidepressant | SERT (Ki, nM) | NET (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) | α1 (Ki, nM) |
| Amitriptyline | 20.3 | 35.5 | 1.1 | 18 | 26 |
| Imipramine | 1.1 | 37 | 11 | 91 | 31 |
| Clomipramine | 0.25 | 46.5 | 31 | 37 | 39 |
| Desipramine | 19.6 | 0.8 | 110 | 196 | 130 |
| Nortriptyline | 4.3 | 18 | 7.9 | 68 | 28 |
Data compiled from various sources. Ki values can vary between studies depending on the experimental conditions.
Interpretation of the Data:
-
Antidepressant Efficacy: The inhibition of SERT and NET is central to the antidepressant effects of TCAs.
-
Sedation and Weight Gain: High affinity for the histamine H1 receptor (low Ki) is associated with sedative effects and weight gain.
-
Anticholinergic Side Effects: Blockade of the muscarinic M1 receptor (low Ki) leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.
-
Orthostatic Hypotension: Affinity for the alpha-1 adrenergic receptor (low Ki) can cause orthostatic hypotension (a drop in blood pressure upon standing).
Due to the lack of available data, a corresponding table for this compound cannot be provided.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of antidepressant compounds.
Radioligand Binding Assays
Objective: To determine the affinity of a test compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radioactively labeled ligand (a molecule with known high affinity for the receptor) for binding to the target receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes, which are rich in receptors.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor.
Neurotransmitter Reuptake Assays
Objective: To measure the ability of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Principle: This assay typically uses synaptosomes (isolated nerve terminals) or cells expressing the specific transporter (SERT, NET, or DAT) and measures the uptake of a radioactively labeled neurotransmitter in the presence and absence of the test compound.
Methodology:
-
Preparation of Transporter Source: Synaptosomes are prepared from specific brain regions, or cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured.
-
Incubation: The synaptosomes or cells are incubated with a radioactively labeled neurotransmitter (e.g., [³H]5-HT, [³H]NE) and varying concentrations of the test compound.
-
Termination of Uptake: The uptake process is stopped, often by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
In Vivo Behavioral Models
Objective: To assess the potential antidepressant-like activity of a compound in rodents.
Principle: This test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.
Methodology:
-
Apparatus: A transparent cylindrical container filled with water is used.
-
Procedure: The animal (rat or mouse) is placed in the water for a predetermined period (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded.
-
Data Analysis: The immobility time of the drug-treated group is compared to that of a vehicle-treated control group. A significant reduction in immobility time is indicative of antidepressant-like effects.
Objective: Similar to the FST, this test is used to screen for potential antidepressant activity in mice.
Principle: When mice are suspended by their tails, they will struggle for a period before becoming immobile. Antidepressants are known to increase the duration of struggling.
Methodology:
-
Apparatus: A device that allows the mouse to be suspended by its tail, preventing it from touching any surfaces.
-
Procedure: The mouse is suspended by its tail for a set duration (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility is recorded.
-
Data Analysis: The immobility time of the drug-treated group is compared to that of the control group.
Signaling Pathways and Experimental Workflows
// Connections Vesicle -> Presynaptic_Membrane [label="Exocytosis", dir=back, color="#202124"]; Presynaptic_Membrane -> Monoamines [style=invis]; Monoamines -> Receptor [label="Binding", color="#202124"]; Receptor -> Signal [label="Activation", color="#202124"]; Monoamines -> SERT_NET [label="Reuptake", color="#202124"]; SERT_NET -> MAO [label="Metabolism", color="#202124"]; SERT_NET -> VMAT2 [label="Repackaging", color="#202124"]; VMAT2 -> Vesicle [color="#202124"];
// Drug Action TCA [label="Tricyclic\nAntidepressants", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA -> SERT_NET [label="Inhibition", color="#EA4335", style=bold];
This compound [label="this compound\n(Mechanism Unknown)", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; } END_DOT Caption: Monoamine Neurotransmitter Reuptake Mechanism and TCA Action.
// Connections Animal_Selection -> Acclimation; Acclimation -> Randomization; Randomization -> Drug_Admin; Drug_Admin -> Behavioral_Test; Behavioral_Test -> Data_Collection; Data_Collection -> Statistical_Analysis; Statistical_Analysis -> Interpretation; } END_DOT Caption: Workflow of an In Vivo Antidepressant Behavioral Study.
Conclusion
Tricyclic antidepressants represent a well-characterized class of drugs with a clear, albeit broad, pharmacological profile. Their primary mechanism of inhibiting serotonin and norepinephrine reuptake is well-established, as are the off-target receptor interactions that contribute to their side effect profile. In contrast, this compound remains an enigmatic compound. While early preclinical data suggest antidepressant potential, the lack of detailed pharmacological data, particularly regarding its receptor binding and neurotransmitter reuptake inhibition profiles, severely limits a direct and quantitative comparison with TCAs.
For the scientific and drug development community, the "unusual pharmacological profile" of this compound warrants further investigation. Elucidating its mechanism of action could unveil novel targets for antidepressant therapy. Future research should prioritize comprehensive in vitro pharmacological profiling of this compound to determine its affinity for a wide range of receptors and transporters. Such data would be invaluable for understanding its therapeutic potential and side effect liability, and for positioning it within the broader landscape of antidepressant medications. Until such data becomes available, a definitive comparison with established drug classes like TCAs remains speculative.
References
- 1. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of alprazolam metabolism in vitro: effect of serotonin-reuptake-inhibitor antidepressants, ketoconazole and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C781, a β-Arrestin Biased Antagonist at Protease-Activated Receptor-2 (PAR2), Displays in vivo Efficacy Against Protease-Induced Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Antidepressant: Scant Preclinical Data on Zometapine Hinders Comparative Efficacy Analysis
Despite early interest in Zometapine as a structurally novel antidepressant, a thorough review of existing scientific literature reveals a significant lack of published preclinical data to facilitate a comprehensive cross-validation of its efficacy in different depression models. The available information, primarily from a single study conducted in 1984, suggests potential antidepressant-like effects but falls short of providing the quantitative data and detailed methodologies necessary for a robust comparative analysis against other antidepressant agents.
This compound, a pyrazolodiazepine derivative also known as CI-781, was investigated for its antidepressant properties. A 1984 study by Katz et al. reported that this compound selectively reversed behavioral depression in rats subjected to a chronic stress paradigm.[1] This early finding hinted at its potential as a new class of antidepressant. However, subsequent published research providing detailed efficacy data, particularly in widely used preclinical models such as the Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model, is not publicly available. Furthermore, the precise mechanism of action of this compound remains unelucidated in the accessible scientific literature.
This scarcity of information makes it impossible to conduct a direct and evidence-based comparison of this compound's performance with other established antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs) or Tricyclic Antidepressants (TCAs). To fulfill the request for a comparative guide, and in the absence of specific data for this compound, we present a template for such a guide using the well-characterized and widely prescribed antidepressant, Fluoxetine , as an illustrative example. This template demonstrates how such a comparative analysis would be structured, incorporating the requested data presentation, experimental protocols, and visualizations.
Illustrative Comparison Guide: Efficacy of Fluoxetine in Preclinical Models of Depression
This guide provides a template for comparing the efficacy of an antidepressant, exemplified here by Fluoxetine, across two standard preclinical depression models: the Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model.
Data Presentation: Summary of Efficacy Data
The following tables summarize typical quantitative data for Fluoxetine's efficacy in the FST and CMS models.
Table 1: Effect of Fluoxetine in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle Control | - | 150 ± 10 |
| Fluoxetine | 10 | 110 ± 8* |
| Fluoxetine | 20 | 85 ± 7 |
| Imipramine (comparator) | 15 | 95 ± 9 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are illustrative.
Table 2: Effect of Chronic Fluoxetine Treatment in the Chronic Mild Stress (CMS) Model in Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Sucrose Preference (%) (Mean ± SEM) |
| Non-Stressed Control | - | 85 ± 5 |
| Stressed + Vehicle | - | 55 ± 6 |
| Stressed + Fluoxetine | 10 | 75 ± 5 |
| Stressed + Imipramine (comparator) | 10 | 72 ± 6 |
*p < 0.05 compared to Stressed + Vehicle. Data are illustrative.
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for reproducibility and critical evaluation.
Forced Swim Test (FST) Protocol:
The FST is a widely used behavioral test to screen for antidepressant efficacy.[2][3]
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Apparatus: A transparent plastic cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are treated with Fluoxetine (10 or 20 mg/kg, i.p.), Imipramine (15 mg/kg, i.p.), or vehicle 30 minutes before the test.
-
Each mouse is placed individually into the cylinder for a 6-minute session.
-
The session is recorded by a video camera.
-
The duration of immobility (the time the mouse spends floating passively with only minor movements to maintain its head above water) during the last 4 minutes of the session is scored by a trained observer blinded to the treatment groups.
-
-
Data Analysis: The mean immobility time for each group is calculated and statistically analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Chronic Mild Stress (CMS) Protocol:
The CMS model is a well-validated animal model of depression that induces anhedonia, a core symptom of depression.[4]
-
Animals: Male Wistar rats, 8 weeks old, are used.
-
Procedure:
-
Rats are subjected to a 4-week period of chronic, unpredictable mild stressors. These stressors include periods of food and water deprivation, cage tilt, soiled bedding, light/dark cycle reversal, and white noise.
-
Throughout the stress period, sucrose preference is measured weekly. Rats are given a free choice between two bottles, one containing 1% sucrose solution and the other containing water, for a 1-hour period. Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total liquid intake.
-
After the 4-week stress period, rats that show a significant decrease in sucrose preference are selected for the drug treatment phase.
-
Selected rats are treated daily with Fluoxetine (10 mg/kg, p.o.), Imipramine (10 mg/kg, p.o.), or vehicle for 28 days.
-
Sucrose preference is measured weekly during the treatment period.
-
-
Data Analysis: The mean sucrose preference for each group is calculated, and the data are analyzed using a two-way ANOVA with repeated measures.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflows for the Forced Swim Test and Chronic Mild Stress model.
Signaling Pathway Diagram (Illustrative for Fluoxetine)
As the mechanism of this compound is unknown, the following diagram illustrates the generally accepted mechanism of action for Fluoxetine.
Caption: Simplified signaling pathway for Fluoxetine's antidepressant action.
Conclusion
While this compound was initially identified as a promising novel antidepressant, the lack of publicly available, detailed preclinical data prevents a thorough and objective comparison of its efficacy. The provided template, using Fluoxetine as a stand-in, illustrates the necessary components for a comprehensive comparative guide for researchers and drug development professionals. This includes clearly structured quantitative data, detailed experimental protocols for reproducibility, and informative visualizations of experimental workflows and mechanisms of action. Further research and data publication on this compound would be required to perform a similar in-depth analysis for this specific compound.
References
- 1. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological validation of the chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Zometapine vs. Benzodiazepines: A Comparative Analysis of Anxiolytic Effects
A detailed comparison of the anxiolytic properties, mechanisms of action, and clinical data for the investigational pyrazolodiazepine, zometapine, and the established class of drugs, benzodiazepines.
In the landscape of pharmacological interventions for anxiety disorders, benzodiazepines have long been a cornerstone of treatment, valued for their rapid onset of action and efficacy. However, the search for novel anxiolytics with improved side-effect profiles continues. This guide provides a comparative overview of this compound, a pyrazolodiazepine derivative once investigated for its antidepressant potential, and the widely used benzodiazepine class of drugs, with a focus on their anxiolytic effects. Due to the limited publicly available data on this compound, this comparison is based on existing preclinical information and the known properties of the pyrazolodiazepine class, contrasted with the extensive clinical data available for benzodiazepines.
Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action for benzodiazepines is well-established and centers on the enhancement of GABAergic neurotransmission.[1][2] In contrast, the precise mechanism of this compound's anxiolytic activity, if any, is not clearly defined in the available literature.
Benzodiazepines: These drugs bind to a specific site on the gamma-aminobutyric acid type A (GABA-A) receptor, an ionotropic receptor that conducts chloride ions across neuronal membranes.[1][2] This binding allosterically modulates the receptor, increasing the affinity of the main inhibitory neurotransmitter, GABA, for its own binding site.[1] The result is an increased frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This widespread central nervous system inhibition underlies their anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects.
This compound: As a pyrazolodiazepine, this compound shares a structural resemblance to benzodiazepines. Other compounds within the pyrazolodiazepine class have been shown to possess anxiolytic and anticonvulsant properties, suggesting a potential interaction with the GABA-A receptor complex. However, the specific receptor binding profile and functional activity of this compound have not been extensively reported in the available scientific literature. Some pyrazolopyridines, a related class of compounds, have been shown to enhance GABA-A receptor function, but potentially through a different mechanism than classical benzodiazepines.
Comparative signaling pathways of Benzodiazepines and this compound.
Efficacy and Clinical Data
Direct comparative clinical trials evaluating the anxiolytic effects of this compound versus benzodiazepines are not available in the published literature. The development of this compound appears to have been focused on its potential as an antidepressant.
Benzodiazepines: The efficacy of benzodiazepines for the treatment of various anxiety disorders is well-documented through numerous clinical trials. They are known for their rapid onset of action, providing quick relief from symptoms of anxiety.
This compound: A 1984 preclinical study investigated the effects of this compound in an animal model of depression. The study reported that this compound reversed behavioral depression following chronic stress in rats. While this study provides some insight into its neuropharmacological activity, it does not directly assess its anxiolytic potential. Research on other pyrazolodiazepine derivatives has shown anxiolytic and anticonvulsant effects in animal models, suggesting that this class of compounds has the potential to modulate anxiety.
| Drug Class | Representative Drugs | Evidence of Anxiolytic Efficacy | Onset of Action |
| Benzodiazepines | Diazepam, Lorazepam, Alprazolam | Extensive clinical trial data for various anxiety disorders | Rapid |
| Pyrazolodiazepines | This compound (CI-781) | Limited to preclinical data on antidepressant effects and structural similarity to anxiolytic compounds | Unknown |
Experimental Protocols
Detailed experimental protocols for clinical trials directly comparing the anxiolytic effects of this compound and benzodiazepines are not available. The following represents a general methodology for evaluating anxiolytic drug efficacy in preclinical and clinical settings.
General experimental workflows for anxiolytic drug evaluation.
Safety and Tolerability
The safety and tolerability profiles of benzodiazepines are well-characterized, while data for this compound is sparse.
Benzodiazepines: Common side effects include drowsiness, dizziness, and cognitive impairment. A significant concern with long-term use is the potential for tolerance, dependence, and withdrawal symptoms upon discontinuation.
| Adverse Effect | Benzodiazepines | This compound (Predicted) |
| Sedation | Common | Likely, based on structural class |
| Cognitive Impairment | Common | Possible |
| Dependence Potential | High with long-term use | Unknown |
| Withdrawal Syndrome | Can be severe | Unknown |
Conclusion
The comparison between this compound and benzodiazepines for anxiolytic effects is constrained by the limited availability of data for this compound. Benzodiazepines are a well-established class of drugs with proven efficacy and a well-defined mechanism of action for anxiety disorders, albeit with notable concerns regarding long-term use. This compound, a pyrazolodiazepine derivative, was primarily investigated as an antidepressant. While its structural similarity to benzodiazepines and the known properties of its chemical class suggest a potential for anxiolytic activity, there is a lack of direct preclinical or clinical evidence to support this. Further research would be required to elucidate the anxiolytic potential, mechanism of action, and safety profile of this compound to allow for a comprehensive and direct comparison with benzodiazepines. For researchers and drug development professionals, this compound represents a largely unexplored compound, while benzodiazepines continue to serve as a benchmark for the development of novel anxiolytics.
References
- 1. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolodiazepines. 2. 4-Aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e] [1,4]diazepin-7(1H)-ones as antianxiety and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Scant Evidence for Zometapine's Antidepressant Effects: A Comparative Analysis with Modern Alternatives
A thorough review of the scientific literature reveals a significant lack of independent replication for the antidepressant effects of zometapine, a pyrazolodiazepine derivative first investigated in the 1980s. The initial preclinical findings, while promising at the time, have not been substantiated by further research, leaving the compound's efficacy and mechanism of action largely unverified. This guide provides a comparative analysis of the sole preclinical study on this compound with the extensive data available for established and novel antidepressants, namely the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the N-methyl-D-aspartate (NMDA) receptor antagonist esketamine, to offer a clear perspective for researchers, scientists, and drug development professionals.
This compound (CI-781) was described as a structurally novel compound with an "unusual pharmacological profile" in a 1984 study.[1][2] This early investigation in a rat model of chronic stress suggested potential antidepressant activity.[2] However, the absence of subsequent independent studies and the lack of publicly available clinical trial data mean that this compound's development appears to have been discontinued, and its potential as a therapeutic agent remains unsubstantiated.
In contrast, fluoxetine, a widely prescribed SSRI, and esketamine, a more recently approved NMDA receptor antagonist, have undergone rigorous preclinical and clinical evaluation, providing a robust evidence base for their efficacy and safety in the treatment of depression.[3][4]
Comparative Analysis of Preclinical Data
To contextualize the limited findings on this compound, this section compares the experimental design and outcomes of the original 1984 study with representative preclinical studies of fluoxetine and esketamine in similar chronic stress models.
Data Presentation
| Parameter | This compound | Fluoxetine | Esketamine |
| Animal Model | Chronic Unpredictable Stress (Rats) | Chronic Unpredictable Mild Stress (Rats) | Spared Nerve Injury-Induced Depression (Mice), ACTH-Induced Treatment Resistance (Rats) |
| Dosage | Dose-related | 5-20 mg/kg/day (i.p. or oral) | 10-15 mg/kg (i.p.) |
| Primary Behavioral Outcome | Reversal of stress-induced behavioral depression (unspecified measure) | Decreased immobility in Forced Swim Test, increased sucrose preference | Decreased immobility in Forced Swim Test and Tail Suspension Test |
| Physiological Outcome | Partial normalization of elevated basal corticosterone | Attenuation of stress-induced neuroinflammation and apoptosis, normalization of ERK phosphorylation | Increased dendritic spine density in the prefrontal cortex |
| Independent Replication | None found | Numerous independent replications | Multiple independent replications |
Experimental Protocols
This compound (Katz, 1984): The 1984 study on this compound utilized a chronic stress model in rats. While the full detailed protocol is not available in the abstract, the key elements involved exposing rats to a chronic stressor to induce a "behavioral depression." Following this induction period, animals were treated with this compound. The primary endpoint was the reversal of this depressive-like state, which was observed to be dose-dependent. A secondary physiological measure was the partial normalization of elevated basal corticosterone levels, a common marker of stress.
Fluoxetine (Representative Protocol - Chronic Unpredictable Mild Stress): A common preclinical model to assess antidepressant efficacy is the chronic unpredictable mild stress (CUMS) model in rats. In this paradigm, animals are subjected to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia (a core symptom of depression), typically measured by a decrease in sucrose preference. Following the stress induction, rats are treated with fluoxetine (e.g., 10 mg/kg/day, intraperitoneally) for a subsequent period. Behavioral tests, such as the Forced Swim Test (FST), where a reduction in immobility time indicates an antidepressant-like effect, and the Sucrose Preference Test are then conducted.
Esketamine (Representative Protocol - Animal Model of Treatment-Resistant Depression): To model treatment-resistant depression, a paradigm involving repeated administration of adrenocorticotropic hormone (ACTH) in rats can be used. This protocol induces a depressive-like state that is resistant to traditional monoaminergic antidepressants. Following the ACTH treatment, a single injection of esketamine (e.g., 15 mg/kg, intraperitoneally) is administered. The antidepressant-like effects are then assessed using behavioral tests like the FST. This model is particularly relevant for esketamine, which is approved for treatment-resistant depression in humans.
Mandatory Visualization
Experimental Workflow for this compound (1984 Study)
References
Safety Operating Guide
Navigating the Safe Disposal of Zometapine: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Zometapine. Although a specific SDS for this compound is not publicly available, a representative SDS for a similar chemical compound indicates that it may cause skin and eye irritation, as well as respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this compound should occur in a well-ventilated area or under a chemical fume hood.
This compound: Key Chemical Data
A clear understanding of the chemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₄H₁₅ClN₄ |
| Molar Mass | 274.75 g/mol |
| CAS Number | 51022-73-2 |
| Synonyms | CI-781 |
This data is crucial for waste management contractors and for cross-referencing with local and federal regulations.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any pharmaceutical waste, is governed by a hierarchy of preferred methods, designed to minimize environmental impact and prevent accidental exposure.
Step 1: Waste Identification and Classification
The first crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally categorized as hazardous if it is specifically listed by regulatory agencies or if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[5] In the absence of specific data for this compound, it is prudent to handle it as potentially hazardous waste.
Step 2: Segregation of Waste
Proper segregation is key to compliant disposal. This compound waste should be collected in a dedicated, clearly labeled, and sealed container. This container should be separate from general laboratory waste and other chemical waste streams to prevent unintended reactions.
Step 3: Preferred Disposal Method: Drug Take-Back Programs
The most recommended and safest method for disposing of unwanted pharmaceuticals is through a registered drug take-back program. These programs are equipped to handle and dispose of chemical waste in an environmentally sound manner. The U.S. Drug Enforcement Administration (DEA) provides resources to locate authorized collection sites.
Step 4: Disposal as Chemical Waste (If Take-Back is Unavailable)
If a take-back program is not accessible, this compound waste must be disposed of through a licensed hazardous waste contractor. It is crucial to adhere to the following procedures:
-
Do Not Dispose Down the Drain: Flushing pharmaceuticals down the toilet or sink can lead to water contamination as wastewater treatment facilities may not effectively remove such compounds.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.
-
Landfill (After Treatment): Disposal in a landfill is only permissible after the waste has been rendered non-hazardous through appropriate treatment by a licensed facility.
Step 5: Documentation
Maintain meticulous records of the disposal process, including the date, quantity of this compound disposed of, and the name of the licensed waste contractor. This documentation is essential for regulatory compliance.
Experimental Protocols for Waste Neutralization
While specific experimental protocols for the neutralization of this compound are not documented in publicly available literature, a general approach for the degradation of similar organic compounds often involves advanced oxidation processes. These methods, however, should only be conducted by trained professionals in a controlled laboratory setting and are not a substitute for disposal through a licensed contractor.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been created.
Caption: this compound Disposal Workflow
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). In 2019, the EPA finalized a new rule, Subpart P, which provides specific requirements for the management of hazardous waste pharmaceuticals by healthcare facilities. Key provisions include a ban on flushing hazardous waste pharmaceuticals and training requirements for employees. It is essential for all laboratory personnel to be familiar with these federal regulations, as well as any more stringent state and local rules.
By adhering to these guidelines, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
Comprehensive Safety and Handling Protocols for Zometapine
An Essential Guide for Laboratory Professionals
Zometapine, a pyrazolodiazepine derivative investigated for its antidepressant properties, requires careful handling in a laboratory setting.[1][2][3] Due to a lack of specific hazard data for this compound, it is prudent to manage this compound as a potentially hazardous substance.[4] Adherence to rigorous safety protocols is essential to minimize exposure risk for researchers, scientists, and drug development professionals. This guide provides detailed personal protective equipment (PPE) recommendations, disposal procedures, and emergency plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, especially in powdered form, a comprehensive PPE strategy is critical to prevent inhalation, dermal, and ocular exposure. The following table summarizes the recommended PPE based on general guidelines for handling potentially hazardous drugs.[5]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves (ASTM D6978) | Minimizes the risk of exposure due to tears or punctures. The outer glove should be removed and disposed of as hazardous waste after the procedure. |
| Gown | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. Cuffs should be tucked under the inner pair of gloves. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Essential when handling the powdered form of this compound outside of a containment device to prevent inhalation of airborne particles. |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes or airborne particles. |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan: Weighing and Preparing a this compound Solution
This protocol details the steps for safely weighing powdered this compound and preparing a stock solution.
Materials:
-
This compound (powdered form)
-
Analytical balance
-
Chemical fume hood or other ventilated enclosure
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Volumetric flasks and pipettes
-
Personal Protective Equipment (as specified above)
-
Decontamination solution (e.g., 70% ethanol)
-
Sealable waste bags for hazardous materials
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Pre-label all necessary glassware.
-
-
Weighing:
-
Perform all manipulations of powdered this compound within the chemical fume hood.
-
Carefully weigh the desired amount of this compound onto weighing paper or into a suitable container.
-
Use a spatula and gentle movements to avoid generating airborne dust.
-
-
Solubilization:
-
Transfer the weighed this compound to the pre-labeled volumetric flask.
-
Add a small amount of the appropriate solvent to dissolve the powder.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and mix gently by inversion.
-
-
Post-Procedure:
-
Wipe down all surfaces, equipment, and containers with the decontamination solution.
-
Dispose of all contaminated disposable materials (e.g., weighing paper, bench liner, outer gloves, gown, shoe covers) in the designated hazardous waste container.
-
Remove remaining PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Spill Response Workflow
A clear and practiced spill response plan is crucial for managing accidental releases of this compound. The following diagram outlines the logical workflow for a small-scale powder spill.
Caption: Workflow for a small-scale this compound powder spill response.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is essential to prevent environmental contamination and accidental exposure. All waste should be handled as hazardous pharmaceutical waste in accordance with federal, state, and local regulations.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Do not dispose of in standard trash or down the drain. Collect in a clearly labeled, sealed container for hazardous waste. Arrange for pickup by a licensed hazardous waste disposal service. |
| Contaminated Labware (disposable) | Place all contaminated disposable items (e.g., gloves, gowns, bench liners, pipettes) in a designated, leak-proof, and puncture-resistant hazardous waste container. |
| Contaminated Labware (reusable) | Decontaminate reusable labware by thoroughly rinsing with an appropriate solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste. |
| Empty Stock Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policies. |
For specific guidance on disposal, consult your institution's Environmental Health and Safety (EHS) department and refer to the latest regulations from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
